2-Methylbutan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKTHZFBOANFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22008-61-3 | |
| Record name | 2-methylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Chirality of 2-Methylbutan-1-amine HCl
This guide provides a comprehensive technical overview of 2-Methylbutan-1-amine hydrochloride, focusing on its molecular structure, inherent chirality, and the practical methodologies for its synthesis, resolution, and analysis. This document is intended for researchers, scientists, and drug development professionals who utilize chiral amines as building blocks in medicinal chemistry and asymmetric synthesis.
Introduction: The Significance of Chirality in a Simple Amine
2-Methylbutan-1-amine is a primary amine that, despite its relatively simple structure, possesses a crucial stereochemical feature: a single chiral center. This "handedness" at the molecular level means it exists as a pair of non-superimposable mirror images, or enantiomers. In the pharmaceutical realm, the three-dimensional arrangement of a molecule is paramount. The interaction of a drug with its biological target, such as an enzyme or receptor, is highly dependent on its stereochemistry.[1][2] Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[1][2][3]
The hydrochloride salt of 2-Methylbutan-1-amine is often used in synthesis due to its improved stability and handling characteristics compared to the free base. Understanding and controlling the stereochemistry of this and similar chiral building blocks is a foundational requirement in modern drug discovery and development.[3] This guide will delve into the structural basis of its chirality and provide field-proven insights into the experimental workflows for separating and analyzing its enantiomeric forms.
Part 1: Molecular Structure and Physicochemical Properties
2-Methylbutan-1-amine HCl is an organic salt with the chemical formula C₅H₁₄ClN. It is composed of the protonated amine, the 2-methylbutylammonium cation, and the chloride anion.
The core of its chemical identity lies in the structure of the cation. The molecule features a four-carbon butane chain with a methyl group (-CH₃) at the second carbon (C2) and an aminomethyl group (-CH₂NH₃⁺) at the first carbon (C1). The C2 carbon is the stereogenic center, as it is bonded to four distinct substituents:
-
A hydrogen atom (H)
-
A methyl group (-CH₃)
-
An ethyl group (-CH₂CH₃)
-
An aminomethyl group (-CH₂NH₂), which is protonated in the HCl salt (-CH₂NH₃⁺)
This specific arrangement gives rise to two enantiomers: (S)-2-Methylbutan-1-amine and (R)-2-Methylbutan-1-amine.
Below is a visualization of these two enantiomers, highlighting the chiral center at C2.
Caption: 3D representation of (S) and (R) enantiomers of 2-Methylbutan-1-amine.
Physicochemical Data
The physical properties of the amine and its hydrochloride salt are crucial for designing synthetic and purification protocols. The data below has been compiled from various chemical databases.
| Property | 2-Methylbutan-1-amine (Free Base) | (S)-2-Methylbutan-1-amine HCl | 2-Methylbutan-1-amine HCl (Racemic) |
| CAS Number | 96-15-1 | 129539-82-8 | 22008-61-3 |
| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN | C₅H₁₄ClN |
| Molecular Weight | 87.16 g/mol | 123.63 g/mol | 123.62 g/mol |
| Boiling Point | 94-97 °C | Not available | Not available |
| Density | ~0.738 g/mL at 25 °C | Not available | Not available |
| pKa | ~10.75 (Predicted) | Not applicable | Not applicable |
| Solubility | Soluble in water and alcohols | Soluble in water | Soluble in water |
| Physical Form | Clear, colorless to slightly yellow liquid | White to off-white powder/crystals | White to off-white powder/crystals |
(Data sourced from PubChem, Sigma-Aldrich, and ChemicalBook).[4][5][6][7]
Part 2: The Easson-Stedman Hypothesis and Pharmacological Relevance
The critical importance of stereochemistry in drug action is explained by the Easson-Stedman hypothesis . This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three points. The more potent enantiomer (the eutomer) is able to achieve this three-point binding, resulting in a precise fit. In contrast, its mirror image (the distomer) can typically only bind at two of the three sites, leading to a much weaker interaction and consequently, reduced or different biological activity.
This principle underscores why the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry. Chiral amines like 2-methylbutan-1-amine are valuable chiral building blocks for constructing more complex molecules where stereochemical integrity is essential for therapeutic efficacy.
Part 3: Enantioselective Synthesis and Resolution Strategies
Obtaining enantiomerically pure 2-methylbutan-1-amine can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis
Modern synthetic chemistry offers several powerful methods for the enantioselective synthesis of chiral amines. These approaches aim to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. Key strategies include:
-
Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using a chiral transition metal catalyst (often based on Iridium or Rhodium) can produce chiral amines with high enantiomeric excess (ee).[8]
-
Asymmetric Reductive Amination: This method involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to directly form a chiral amine.[9]
-
Biocatalysis: The use of enzymes, such as amine transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymes can convert a ketone to a chiral amine with near-perfect enantioselectivity.[10]
Chiral Resolution of Racemic 2-Methylbutan-1-amine
Chiral resolution is a robust and widely practiced technique for separating a racemic mixture. The most common method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[11][12] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[11][13]
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- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Enantioselective Synthesis of Alcohols and Amines [organic-chemistry.org]
- 7. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Racemic Mixtures and the Resolution of Enantiomers [mail.almerja.com]
A Practical Guide to the Crystallographic Analysis of 2-Methylbutan-1-amine Hydrochloride
A Methodological Whitepaper for Drug Development Professionals and Structural Scientists
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, stability, and interaction with biological targets. 2-Methylbutan-1-amine, a chiral building block significant in medicinal chemistry, and its hydrochloride salt, represent a class of small molecules where detailed structural elucidation is paramount for rational drug design. To date, the single-crystal X-ray structure of 2-Methylbutan-1-amine hydrochloride has not been reported in publicly accessible databases. This guide, therefore, serves as an in-depth technical protocol for researchers and drug development professionals, detailing the complete workflow required to determine its crystal structure. We will cover the strategic considerations for crystal growth of this aliphatic amine salt, the step-by-step process of single-crystal X-ray diffraction (SC-XRD) data acquisition, and the computational methods for structure solution and refinement. Furthermore, we will discuss the anticipated structural features, including hydrogen bonding motifs and crystal packing, by drawing comparisons with structurally related alkylammonium chlorides.
Introduction: The Imperative for Structural Clarity
2-Methylbutan-1-amine is a valuable chiral amine used in the synthesis of various pharmaceutical compounds. Its conversion to a hydrochloride salt is a common strategy to improve solubility, stability, and handling properties. The crystal structure of this salt dictates critical solid-state characteristics such as dissolution rate, hygroscopicity, and polymorphism, all of which have profound implications for drug formulation and bioavailability.
The absence of a publicly available crystal structure for 2-Methylbutan-1-amine hydrochloride presents a knowledge gap. Elucidating this structure via single-crystal X-ray diffraction—the gold standard for unambiguous 3D structural determination—provides the definitive atomic coordinates. This information is invaluable for:
-
Confirming molecular connectivity and stereochemistry.
-
Understanding intermolecular interactions, particularly the hydrogen-bonding network, which governs the crystal's stability.
-
Providing a basis for computational modeling and polymorphism screening.
-
Supporting intellectual property claims.
This document provides a comprehensive, field-proven methodology to bridge this gap, structured as a self-validating protocol from sample preparation to final structural validation.
The Experimental Blueprint: From Powder to Solved Structure
Determining the crystal structure of 2-Methylbutan-1-amine hydrochloride is a multi-stage process that demands careful planning and execution. The logical workflow is outlined below.
Figure 1. High-level workflow for the determination of the crystal structure.
Phase 1: The Art and Science of Crystal Growth
The primary bottleneck in any crystallographic study is obtaining a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension with no visible cracks or defects). For an amine hydrochloride, which is an organic salt, the choice of solvent is critical.
Recommended Protocols for Crystallization:
-
Slow Evaporation: This is often the simplest and most successful method.[1][2][3]
-
Step 1: Prepare a near-saturated solution of 2-Methylbutan-1-amine hydrochloride in a suitable solvent. Good starting solvents for amine salts include methanol, ethanol, or a mixture like ethanol/water.
-
Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.
-
Step 3: Cover the vial with parafilm and pierce it with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks.
-
Step 4: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).
-
Causality: The slow increase in concentration beyond the saturation point creates a metastable supersaturated state, from which a limited number of nuclei form and grow into well-ordered crystals.[1]
-
-
Vapor Diffusion: This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[2][4]
-
Step 1: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble, e.g., methanol). Place this solution in a small, open inner vial.
-
Step 2: Place the inner vial inside a larger, sealed jar that contains a larger volume of a volatile "anti-solvent" (in which the compound is insoluble, e.g., diethyl ether or ethyl acetate).
-
Step 3: Over time, the vapor of the anti-solvent will slowly diffuse into the good solvent.
-
Causality: The gradual introduction of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, slowly inducing crystallization.
-
Figure 2. Schematic of the vapor diffusion technique.
Phase 2: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting:
-
Carefully select a well-formed crystal under a microscope.
-
Using a cryoloop and a small amount of paratone or NVH oil, gently scoop the crystal from its mother liquor. The oil prevents the crystal from drying out, which can cause it to lose crystallinity.
-
Mount the loop on a goniometer head on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality diffraction data.
-
-
Data Collection on a Modern Diffractometer:
-
The instrument, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS), will be used.
-
An initial set of frames is collected to determine the unit cell dimensions and Bravais lattice.
-
A full data collection strategy is then calculated by the instrument's software to ensure complete and redundant data are collected by rotating the crystal through a series of angles.
-
Phase 3 & 4: From Diffraction Pattern to 3D Structure
The raw diffraction data is a collection of intensities and positions of thousands of reflections. This data must be computationally processed to yield the final crystal structure.
Protocol for Structure Solution, Refinement, and Validation:
-
Data Integration and Scaling: The raw diffraction frames are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.
-
Structure Solution:
-
Software such as the SHELX suite is commonly used.[5][6] For small molecules like this, direct methods (as implemented in SHELXT or SHELXS) are almost always successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.
-
This initial map should reveal the positions of the heavier atoms (Cl, N, C).
-
-
Structure Refinement:
-
The initial atomic positions are refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL within a graphical interface like Olex2.[6][7][8]
-
Initially, atoms are refined isotropically (with spherical thermal parameters). As the model improves (indicated by a drop in the R-factor), atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement is iterated until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the agreement between the calculated and observed diffraction data.
-
-
Structure Validation:
-
The final refined structure is rigorously checked for correctness using validation tools like checkCIF.[9] This process checks for geometric consistency (bond lengths, angles), missed symmetry, and other potential errors.
-
Anticipated Results and Discussion
While the precise crystal structure is unknown, we can make expert predictions based on the known structures of similar short-chain alkylammonium chlorides.
Expected Hydrogen Bonding Network
The dominant intermolecular interaction in the crystal lattice will be the charge-assisted hydrogen bonds between the ammonium group (-NH₃⁺) of the protonated amine and the chloride anions (Cl⁻).[10][11]
-
The -NH₃⁺ group is a strong hydrogen bond donor.
-
The Cl⁻ anion is an excellent hydrogen bond acceptor.
We anticipate a network of N-H···Cl hydrogen bonds. Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds, leading to a robust three-dimensional network that holds the crystal lattice together. These interactions are crucial for the stability of the crystal.[1][12]
Figure 3. Primary hydrogen bonding interactions anticipated in the crystal structure.
Comparison with Analogous Structures
To predict the likely crystallographic parameters, we can examine the known structures of simple alkylamine hydrochlorides.
| Compound | Crystal System | Space Group | N···Cl Distances (Å) | Key Feature |
| Ethylamine HCl | Orthorhombic | P2₁2₁2₁ | ~3.1 - 3.3 | Helical chains of H-bonds |
| n-Propylamine HCl | Monoclinic | P2₁/c | ~3.1 - 3.4 | Layered structure |
| tert-Butylamine HCl | Tetragonal | P4/n | ~3.2 | Isolated cation-anion pairs forming layers |
| n-Butylamine HCl | Monoclinic | P2₁/c | ~3.2 - 3.5 | Bilayer structure with interdigitated alkyl chains[1] |
| 2-Methylbutan-1-amine HCl (Predicted) | Monoclinic or Orthorhombic | Common chiral or centrosymmetric space group | ~3.1 - 3.5 | Likely a layered structure due to the aliphatic tail |
Table 1: Crystallographic Data for Simple Alkylamine Hydrochlorides and Predicted Data for the Target Compound. Note: Specific data for the first three entries are representative values found in crystallographic literature.
Given the C5 alkyl chain of 2-Methylbutan-1-amine, a layered structure similar to that of n-butylamine hydrochloride is highly probable. The hydrophobic alkyl chains will likely segregate into layers, separated by layers of the hydrophilic ammonium-chloride hydrogen-bonded network. The chirality of the molecule means it will crystallize in a chiral space group (e.g., P2₁2₁2₁) or as a racemic twin in a centrosymmetric space group if a racemic mixture is used.
Conclusion and Outlook
This technical guide provides a robust and comprehensive framework for the determination of the crystal structure of 2-Methylbutan-1-amine hydrochloride. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can reliably obtain the definitive three-dimensional structure of this important pharmaceutical building block. The anticipated findings—a structure dominated by N-H···Cl hydrogen bonds, likely forming a layered packing motif—will provide crucial insights for solid-state characterization, formulation development, and computational studies. The successful application of this methodology will not only fill a gap in the structural chemistry literature but also empower drug development professionals with the fundamental knowledge required for rational design and optimization of new chemical entities.
References
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D. F. Covey, et al. Isostructural crystal packing and hydrogen bonding in alkylammonium tin(IV) chloride compounds. Acta Crystallographica Section C, 2007 , 63(3), m97-m100. [Link]
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R. J. Staples. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2015 , 71(5), e1-e1. [Link]
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MIT Department of Chemistry. Growing Quality Crystals. [Link]
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Spek, A. L. Structure validation in chemical crystallography. Acta Crystallographica Section D, 2009 , 65(2), 148-155. [Link]
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University of Florida Center for Xray Crystallography. Crystal Growing Tips. [Link]
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OlexSys. Olex2 Tutorials. [Link]
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Bruker. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Fleming, J. E., & Lynton, H. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 2005 , 127(49), 17530-17531. [Link]
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CCDC. Validation of Experimental Crystal Structures. [Link]
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OlexSys. Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube, 2020. [Link]
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MIT OpenCourseWare. Crystal Structure Refinement. [Link]
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Sheldrick, G. M. The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium, 2011. [Link]
- Dolomanov, O. V., et al. OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 2009, 42(2), 339-341.
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Brzezinski, B., et al. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 1968 , 46(12), 1879-1887. [Link]
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Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015 , 71(1), 3-8. [Link]
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University of Geneva. Guide for crystallization. [Link]
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Philipps-Universität Marburg. Crystal Growth - Sample Preparation. [Link]
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Linden, A. Validating a small-unit-cell structure; understanding checkCIF reports. YouTube, 2013. [Link]
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Durham University. Introduction to Structure Refinement. [Link]
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Agho, I., et al. Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters. Acta Crystallographica Section E, 2019 , 75(11), 1624-1631. [Link]
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- 5. n-butylamine | C4H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
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- 9. Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
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Methodological & Application
Strategic N-Alkylation of 2-Methylbutan-1-amine Hydrochloride: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reaction conditions for the N-alkylation of 2-Methylbutan-1-amine hydrochloride. Recognizing the inherent challenges of direct alkylation of primary amines, this document elucidates the foundational principles governing these reactions, including the critical initial deprotonation step and the pervasive issue of over-alkylation. We present two primary strategic protocols: controlled direct alkylation using alkyl halides and the more selective method of reductive amination. The causality behind experimental choices, including the selection of bases, solvents, and temperature, is thoroughly explained. Each protocol is accompanied by step-by-step methodologies, troubleshooting advice, and visual diagrams to clarify reaction pathways, ensuring that the described methods are robust and reproducible.
Foundational Principles of Amine Alkylation
The N-alkylation of a primary amine, particularly from its hydrochloride salt, is a nuanced process that requires careful control over reaction parameters to achieve the desired mono-alkylated product. Understanding the underlying chemical principles is paramount to developing a successful synthetic strategy.
The Prerequisite: Liberation of the Free Amine
The starting material, 2-Methylbutan-1-amine hydrochloride, exists as an ammonium salt. In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive towards alkylating agents.[1] Therefore, the first and most critical step in any alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free, nucleophilic primary amine.
This is achieved by introducing a base into the reaction mixture. The choice of base is non-trivial; it must be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should ideally not introduce competing side reactions.
The "Runaway Train": The Challenge of Over-Alkylation
Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium salt products.[2][3][4][5] This phenomenon occurs because the desired secondary amine product is typically more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[6] This increased reactivity creates a "runaway" effect where the product competes with the starting material for the alkylating agent, often at a faster rate.[6]
Controlling this process is the central challenge. Strategies to favor mono-alkylation include using a large excess of the primary amine, which is often not feasible for valuable substrates, or employing specific conditions that leverage steric hindrance or competitive protonation.[7][8]
Protocol 1: Controlled Direct N-Alkylation with Alkyl Halides
This approach involves the direct reaction of the amine with an alkyl halide, typically an iodide or bromide for higher reactivity, via an S_N2 mechanism.[9] While susceptible to over-alkylation, careful selection of reagents and conditions can favor the formation of the desired secondary amine.
General Mechanism & The Over-alkylation Pathway
The reaction proceeds through a nucleophilic attack of the free amine on the alkyl halide. The resulting secondary amine can then be deprotonated by a base and undergo a second alkylation.
Caption: General workflow for direct N-alkylation of a primary amine.
Experimental Protocol: Mono-Alkylation using a Carbonate Base
This protocol utilizes a solid-supported inorganic base, which can help moderate the reaction and simplify workup. Cesium carbonate is particularly effective at promoting mono-alkylation.[10]
Materials:
-
2-Methylbutan-1-amine hydrochloride
-
Alkyl bromide or iodide (1.0 - 1.2 equivalents)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methylbutan-1-amine hydrochloride (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, approximately 0.2 M concentration of the amine).[11]
-
Add the carbonate base (e.g., Cs₂CO₃, 1.5 eq). Stir the suspension for 15-30 minutes at room temperature to allow for the initial deprotonation of the amine salt.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature may require screening.[12] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any starting material and di-alkylated byproduct.
Key Considerations and Troubleshooting
| Parameter | Recommended Choice & Rationale |
| Base | Cesium Carbonate (Cs₂CO₃): Often provides the best selectivity for mono-alkylation.[10] Potassium Carbonate (K₂CO₃): A more cost-effective alternative, though potentially less selective.[12][13] Organic bases like DIPEA can also be used, especially to maintain a homogenous reaction.[8] |
| Solvent | DMF, Acetonitrile, DMSO: Polar aprotic solvents are generally effective for S_N2 reactions.[12] Be aware that DMF can cause formylation at high temperatures.[8] |
| Temperature | 50-80°C: A starting point. Higher temperatures increase the reaction rate but may also increase the rate of di-alkylation.[12] If the reaction is slow, gradually increase the heat. |
| Troubleshooting | Low Conversion: Increase temperature, switch to a more reactive alkylating agent (Iodide > Bromide > Chloride), or try a more polar solvent like DMSO. Excess Di-alkylation: Lower the reaction temperature, use a more sterically hindered base, or consider an alternative strategy like reductive amination. |
Protocol 2: Reductive Amination - A Superior Strategy for Selectivity
Reductive amination is a powerful and highly controlled method for preparing secondary amines that completely avoids the issue of over-alkylation.[14] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the target amine.[15][16][17]
General Mechanism & Workflow
The reaction is typically a one-pot procedure where the amine, carbonyl compound, and a mild reducing agent are mixed together. The reducing agent is selected to be reactive towards the iminium ion but slow to react with the starting carbonyl compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amination [fishersci.co.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Surface Passivation Using 2-Methylbutan-1-amine Hydrochloride
Introduction: The Critical Role of Surface Passivation in Perovskite Optoelectronics
Organic-inorganic hybrid perovskites have emerged as highly promising materials for a new generation of optoelectronic devices, most notably in the field of photovoltaics.[1] The power conversion efficiencies of perovskite solar cells (PSCs) have seen a meteoric rise, now rivaling those of conventional silicon-based technologies. However, the long-term stability and performance of perovskite devices are often hampered by the presence of defects, particularly at the surfaces and grain boundaries of the perovskite thin film.[2] These defects, such as undercoordinated lead (Pb²⁺) ions and halide vacancies, can act as non-radiative recombination centers, leading to significant energy losses and degradation of the device over time.[2][3]
Surface passivation has proven to be an effective strategy to mitigate these issues, thereby enhancing both the efficiency and stability of PSCs.[4][5] This involves the application of a thin layer of a passivating agent that can coordinate with the defect sites, neutralizing their detrimental effects. Among the various classes of passivating agents, alkylammonium halides have shown considerable promise due to their ability to interact with the perovskite surface and form a stable passivating layer.[6]
This application note provides a detailed guide to the use of a specific branched alkylammonium halide, 2-Methylbutan-1-amine hydrochloride, for the surface passivation of perovskite thin films. The branched alkyl chain of this molecule is hypothesized to provide a more effective steric hindrance at the perovskite surface, further preventing moisture ingress and enhancing the overall stability of the film. We will cover the synthesis of the passivating agent, a step-by-step protocol for its application, and the expected outcomes and characterization techniques.
Synthesis of 2-Methylbutan-1-amine Hydrochloride
The synthesis of 2-Methylbutan-1-amine hydrochloride is a straightforward acid-base reaction. A similar procedure is often used for the synthesis of other alkylammonium halides used in perovskite research.[7]
Materials:
-
2-Methylbutan-1-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve 2-Methylbutan-1-amine in ethanol.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the solution.
-
Continue stirring the reaction mixture in the ice bath for 2 hours.
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a mixture of ethanol and diethyl ether.
-
Collect the purified white solid by filtration and dry it in a vacuum oven overnight.
Surface Passivation Protocol for Perovskite Films
This protocol details the post-treatment of a pre-deposited perovskite thin film with a solution of 2-Methylbutan-1-amine hydrochloride. The concentrations and spin-coating parameters provided are starting points and may require optimization depending on the specific perovskite composition and desired film thickness.
Materials:
-
Perovskite thin film on a suitable substrate (e.g., FTO/glass)
-
2-Methylbutan-1-amine hydrochloride
-
Anhydrous isopropanol (IPA)
-
Spin-coater
-
Hotplate
Protocol:
-
Solution Preparation: Prepare a stock solution of 2-Methylbutan-1-amine hydrochloride in anhydrous isopropanol. A typical starting concentration is in the range of 0.5 to 2 mg/mL.
-
Surface Treatment:
-
Place the perovskite-coated substrate onto the spin-coater chuck.
-
Dispense a sufficient amount of the 2-Methylbutan-1-amine hydrochloride solution to cover the entire surface of the perovskite film.
-
Spin-coat the solution at a speed of 3000-5000 rpm for 30 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes in a nitrogen-filled glovebox.
-
Table 1: Key Experimental Parameters for Surface Passivation
| Parameter | Recommended Range | Notes |
| Passivator Concentration | 0.5 - 2.0 mg/mL in Isopropanol | Optimization is crucial for desired performance. |
| Spin-Coating Speed | 3000 - 5000 rpm | Affects the thickness of the passivation layer. |
| Spin-Coating Time | 30 seconds | Ensure complete solvent evaporation. |
| Annealing Temperature | 100 °C | To promote interaction with the perovskite surface. |
| Annealing Time | 10 minutes | Avoid excessive heating which may degrade the perovskite. |
Visualization of the Passivation Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of surface passivation by 2-Methylbutan-1-amine hydrochloride and the experimental workflow.
Caption: Proposed passivation mechanism at the perovskite surface.
Caption: Experimental workflow for surface passivation.
Expected Outcomes and Characterization
Successful surface passivation with 2-Methylbutan-1-amine hydrochloride is expected to lead to several improvements in the properties of the perovskite film and the performance of the corresponding solar cell device.
-
Improved Film Morphology: The passivated film may exhibit a smoother surface with reduced grain boundary defects, as observable by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) .
-
Reduced Defect Density: A decrease in the density of trap states can be confirmed by techniques such as Photoluminescence (PL) spectroscopy , where an increase in PL intensity and a longer carrier lifetime are expected.
-
Enhanced Device Performance: In a solar cell device, successful passivation should lead to an increase in the open-circuit voltage (Voc) and fill factor (FF) , resulting in a higher overall power conversion efficiency (PCE) .
-
Improved Stability: The passivated devices are expected to show enhanced stability against moisture and thermal stress. This can be evaluated by monitoring the device performance over time under controlled environmental conditions. The hydrophobic nature of the alkyl groups can contribute to this improved stability.[8]
Conclusion
The use of 2-Methylbutan-1-amine hydrochloride as a surface passivating agent offers a promising avenue for enhancing the performance and stability of perovskite-based optoelectronic devices. The branched alkyl structure of this molecule may provide superior steric hindrance at the perovskite surface, effectively passivating defects and preventing environmental degradation. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists to explore the potential of this novel passivating agent. Further optimization of the process parameters is encouraged to achieve the best possible results for specific perovskite systems.
References
-
Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (2020). ACS Publications. Retrieved February 15, 2026, from [Link]
-
The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (n.d.). eScholarship, University of California. Retrieved February 15, 2026, from [Link]
-
Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2. (2025). Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]
-
Effect of methylammonium chloride concentration on crystallinity, photovoltaic performance, and stability of air-processed perovskite solar cells. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (2020). PubMed. Retrieved February 15, 2026, from [Link]
-
Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
Molecular cation and low-dimensional perovskite surface passivation in perovskite solar cells. (n.d.). Sargent Group. Retrieved February 15, 2026, from [Link]
-
Synthesis of C4H9NH3Br - Supplementary Materials. (2015). Peidong Yang Group. Retrieved February 15, 2026, from [Link]
-
Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ?-ammonium chlorides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Chemical Science. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006). NOP. Retrieved February 15, 2026, from [Link]
-
Methyltributylammonium Chloride. (n.d.). SACHEM, Inc. Retrieved February 15, 2026, from [Link]
-
Defect passivation in hybrid perovskite solar cells using quaternary ammonium halide anions and cations. (2017). Carolina Digital Repository. Retrieved February 15, 2026, from [Link]
-
Surface-bulk-passivated perovskite films via 2-thiophenemethylammonium bromide and PbBr2 for air-processed perovskite solar cells with high-stability. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. (n.d.). Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]
-
Surface Passivation of Triple-Cation Perovskite via Organic Halide-Saturated Antisolvent for Inverted Planar Solar Cells. (2021). University of Arkansas at Little Rock. Retrieved February 15, 2026, from [Link]
-
Imperfections and their passivation in halide perovskite solar cells. (2019). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Experiment 14-Synthesis of 2-Chloro-2-Methylbutane. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imperfections and their passivation in halide perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering the passivation routes of perovskite films towards high performance solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. yid.ufi.mybluehost.me [yid.ufi.mybluehost.me]
- 7. rsc.org [rsc.org]
- 8. Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Methylbutan-1-amine Hydrochloride in Lead-Free Perovskite Development
This Application Note is structured as a high-level technical guide for R&D professionals. It synthesizes established chemical principles with specific protocols for utilizing 2-Methylbutan-1-amine hydrochloride (2MBA[1]·HCl) in the synthesis of lead-free chiral perovskites.[1]
Executive Summary
The transition from lead-based to lead-free perovskites is contingent upon overcoming stability and efficiency deficits.[1][2] 2-Methylbutan-1-amine hydrochloride (2MBA[1][3]·HCl) , a chiral alkylammonium salt, has emerged as a critical ligand for stabilizing 2D and quasi-2D lead-free frameworks .[1] Its branched chiral center (
This guide details the protocol for synthesizing high-purity 2MBA·HCl and its subsequent application in fabricating air-stable Copper-based (
Material Specifications & Properties
Chemical Identity
| Property | Specification |
| Compound Name | (S)-(+)-2-Methylbutan-1-amine hydrochloride |
| CAS Number (Free Amine) | 96-15-1 |
| Formula | |
| Molecular Weight | 123.62 g/mol |
| Chirality | S-enantiomer (or R-enantiomer) |
| Solubility | High: Water, Ethanol, Methanol / Low: Acetone, Diethyl Ether |
| Hygroscopicity | Moderate (Store in desiccator) |
Role in Perovskite Lattice
-
Dimensionality Control: The bulky branched chain prevents 3D lattice formation, forcing the metal halide octahedra into 2D layered sheets (Ruddlesden-Popper phase, n=1).
-
Chirality Transfer: The asymmetric ammonium cation distorts the inorganic
octahedra via hydrogen bonding, inducing chirality in the achiral inorganic framework. -
Dielectric Confinement: The organic layer acts as a quantum well barrier, enhancing exciton binding energy (
).
Precursor Synthesis Protocol: 2MBA·HCl
Note: Commercial 2MBA is typically sold as a free amine.[1] Conversion to the hydrochloride salt is the first critical step to ensure stoichiometry control.
Reagents
-
(S)-2-Methylbutan-1-amine (98%, liquid)[1]
-
Hydrochloric acid (37% in
) or HCl in Ethanol (1.25 M) -
Solvents: Ethanol (Anhydrous), Diethyl Ether
Workflow
-
Reaction: Dissolve 10 mmol of (S)-2-Methylbutan-1-amine in 20 mL of ethanol at 0°C (ice bath).
-
Acidification: Dropwise add equimolar HCl (10 mmol) while stirring vigorously. Maintain temperature <5°C to prevent side reactions/oxidation.[1]
-
Crystallization: Stir for 2 hours. Remove solvent via rotary evaporation at 50°C until a white solid forms.[1]
-
Purification: Wash the solid 3x with cold diethyl ether to remove unreacted amine.
-
Drying: Recrystallize from ethanol/ether if necessary. Dry in a vacuum oven at 60°C for 12 hours.
Figure 1: Synthesis workflow for converting the chiral amine to the ammonium salt precursor.
Application Protocol A: Air-Stable Copper Perovskite
Target Material: Bis((S)-2-methylbutylammonium) Tetrachlorocuprate(II)
Formula:
Rationale
Copper-based perovskites are thermodynamically stable and less toxic than lead.[1] The
Step-by-Step Methodology
-
Precursor Prep:
-
Dissolve 2 mmol 2MBA[1]·HCl (247 mg) in 5 mL Ethanol.
-
Dissolve 1 mmol
(anhydrous, 134 mg) in 2 mL Ethanol.
-
-
Mixing: Slowly add the copper solution to the amine salt solution. The solution will turn bright yellow/green (characteristic of
coordination). -
Crystallization (Slow Evaporation):
-
Thin Film Fabrication (Spin Coating):
-
Concentration: 0.5 M in DMSO/Ethanol (1:1).
-
Spin: 3000 rpm for 30s.
-
Anneal: 70°C for 10 mins. (Do not overheat; Cu-based perovskites can decompose >150°C).[1]
-
Application Protocol B: High-Performance Tin Perovskite
Target Material: Bis((S)-2-methylbutylammonium) Tetraiodostannate(II)
Formula:
Rationale
Tin (Sn) is the closest electronic analog to Lead (Pb). However,
Critical Controls (Glovebox Required)
-
Atmosphere:
or Ar, ppm , ppm .[1] -
Additive:
(Tin Fluoride) is essential to suppress formation.
Step-by-Step Methodology
-
Precursor Solution (0.4 M):
-
Dissolution: Stir at 60°C for 1 hour inside the glovebox. Solution should be clear yellow/orange.[1]
-
Substrate Prep: UV-Ozone treat glass/quartz substrates for 15 mins (transfer immediately to glovebox).
-
Deposition:
-
Static dispense: 50 µL.
-
Spin: 4000 rpm for 30s.
-
Anti-Solvent Drop: At 15s, drop 100 µL of Chlorobenzene (CB) or Toluene to induce rapid crystallization.
-
-
Annealing: 100°C for 10 mins.
-
Note: The film should be uniform and continuous. Pinholes indicate poor wetting; increase substrate treatment or change anti-solvent.[1]
-
Figure 2: Mechanism of chirality transfer from the 2MBA organic cation to the inorganic perovskite lattice.
Characterization & Validation
| Technique | Expected Observation | Validation Criteria |
| XRD (X-Ray Diffraction) | Series of (00l) peaks dominant.[1] | Confirm 2D layered phase. Low angle peaks (<10° 2 |
| UV-Vis Absorbance | Sharp excitonic peak at band edge.[1] | Cu: Broad absorption ~400-500nm.[1] Sn: Sharp peak ~550-600nm.[1] |
| CD Spectroscopy | Mirror-image signals for S- and R- isomers.[1] | Signal at the excitonic resonance of the inorganic metal (not just the UV region of the amine), proving chirality transfer. |
Troubleshooting Guide
-
Issue: Film turns white rapidly (Sn-based).
-
Issue: Opaque/Rough Films. [1]
-
Cause: Rapid crystallization due to low solubility of the bulky 2MBA.
-
Fix: Add DMSO to the precursor solution to retard crystallization. Use "Hot Casting" (pre-heat substrate to 70°C).
-
-
Issue: No CD Signal.
References
-
Lead-Free Chiral Perovskites (General Framework)
- Chiral Lead-Free Hybrid Perovskites for Self-Powered Circularly Polarized Light Detection.
-
Source:
-
Copper-Based Perovskite Synthesis
-
Tin-Based Perovskite Stability
- Regulating crystallization dynamics and crystal orient
-
Source:
-
2-Methylbutylamine Properties
-
S-2-methylbutylammonium lead iodide (Crystal Structure Reference).[1]
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbutan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Methylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your final product. The primary synthetic route discussed is the reductive amination of 2-methylbutanal, a widely used and versatile method for preparing primary amines.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Reaction Stage
Q1: My reaction has stalled. TLC/GC-MS analysis shows a significant amount of unreacted 2-methylbutanal. What is the likely cause?
A1: This is a common issue that typically points to one of four areas: the reducing agent, the solvent, reaction conditions, or the formation of the imine intermediate.[1]
-
Reducing Agent Inactivity: The choice and quality of your reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde.[2] It should only be added after sufficient time has been allowed for the imine to form.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent for reductive aminations and is often preferred.[3] However, it is sensitive to water. Ensure you are using an anhydrous solvent.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective and less sensitive to moisture, its reaction rate can be slow at neutral pH.[2] The addition of a Lewis acid like ZnCl₂ can sometimes improve yields for less reactive substrates.[2]
-
-
Imine Formation Equilibrium: The initial step is the formation of an imine from 2-methylbutanal and an ammonia source. This is a reversible reaction.[1] To drive the equilibrium towards the imine, it's crucial to effectively remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Solvent Purity: Ensure your solvents are anhydrous. Protic solvents like methanol can be used, but they can also react with some hydride reagents.[2] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvent choices.[3]
-
Temperature: While many reductive aminations proceed at room temperature, some systems may require gentle heating to facilitate imine formation.[4] However, excessive heat can lead to side reactions.
Q2: I'm observing a significant amount of a side-product corresponding to the secondary amine, N-(2-methylbutyl)-2-methylbutan-1-amine. How can I minimize this?
A2: The formation of a secondary amine is a classic side reaction in primary amine synthesis.[5][6] It occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde and subsequently gets reduced.
-
Stoichiometry Control: The most effective way to suppress this side reaction is to use a large excess of the nitrogen source (e.g., ammonia or ammonium chloride/acetate). This increases the probability of the aldehyde reacting with the primary nitrogen source rather than the product amine.
-
Stepwise (Indirect) Procedure: A highly effective alternative is an indirect, one-pot procedure.[3] First, allow the imine to form completely in a solvent like methanol. Once imine formation is confirmed (e.g., by TLC or GC-MS), then add the reducing agent, such as sodium borohydride. This temporal separation of imine formation and reduction significantly minimizes the opportunity for the product amine to react further.[3]
Work-up & Isolation Stage
Q3: After quenching the reaction and performing an aqueous work-up, my product yield is very low. Where did my product go?
A3: Low yield after work-up often points to issues with pH adjustment and extraction.
-
Incorrect pH: Your product is a primary amine, which is basic. To extract it into an organic solvent, the aqueous layer must be made sufficiently basic (typically pH > 11) to deprotonate the ammonium salt and generate the free amine. Use a strong base like NaOH for this adjustment.
-
Emulsion Formation: The presence of salts and other byproducts can sometimes lead to the formation of emulsions during extraction, trapping your product. If an emulsion forms, adding brine (a saturated NaCl solution) can help to break it.
-
Product Volatility: 2-Methylbutan-1-amine is a relatively small and potentially volatile molecule. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Q4: My final product, the hydrochloride salt, is an oil or a sticky solid and refuses to crystallize. How can I obtain a crystalline solid?
A4: The physical form of the hydrochloride salt is highly dependent on purity and the crystallization solvent.[7][8]
-
Purity: The presence of even small amounts of impurities, especially the free amine or residual solvent, can inhibit crystallization. Ensure the free amine was thoroughly purified (e.g., by distillation) before salt formation.
-
Solvent for Salt Formation: The choice of solvent is critical. A typical procedure involves dissolving the purified free amine in a non-polar, anhydrous solvent like diethyl ether or hexane, and then adding a solution of anhydrous HCl in a solvent like diethyl ether or 2-propanol.[8][9] Ethanol can sometimes be problematic as many amine hydrochlorides are too soluble in it to precipitate effectively.[8]
-
Water Contamination: The presence of water can lead to the formation of hydrates or prevent crystallization altogether.[9] Using anhydrous HCl (either as a gas or a solution in an anhydrous solvent) is essential.
-
Recrystallization: If you obtain an impure solid or an oil, you can attempt recrystallization. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether or ethanol/ethyl acetate.[8] The goal is to find a solvent or solvent pair in which the salt is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
What is the best synthetic route to prepare 2-Methylbutan-1-amine? While several routes exist, including the reduction of 2-methylbutanenitrile with agents like LiAlH₄, reductive amination of 2-methylbutanal is often preferred in industrial and pharmaceutical settings due to its high atom economy and the use of less hazardous reagents.[1][10]
How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., ethyl acetate/hexane) and visualize with a potassium permanganate stain, which will show the aldehyde and the amine product, but not the intermediate imine. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for monitoring the disappearance of the starting aldehyde and the appearance of the product amine.
What are the key safety precautions for this synthesis?
-
2-Methylbutanal: Is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃, etc.): React violently with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly and carefully, preferably in an ice bath.
-
Solvents: Diethyl ether and THF are highly flammable. DCM and DCE are suspected carcinogens. Always handle solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols & Data
Protocol: High-Yield Synthesis via Indirect Reductive Amination
This protocol utilizes a stepwise approach to minimize secondary amine formation.[3]
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbutanal (1.0 eq).
-
Add methanol (5 mL per 1 g of aldehyde) and a solution of ammonia in methanol (7N, 2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours or until completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and basify the aqueous solution to pH > 11 with 2M NaOH.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the crude 2-methylbutan-1-amine.
-
The crude amine can be purified by fractional distillation if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-Methylbutan-1-amine hydrochloride.
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for imines over carbonyls.[3] | Water-sensitive, relatively expensive. |
| NaBH₃CN | Methanol | Tolerant of protic solvents and mild acidic conditions.[2] | Toxic cyanide byproduct potential, can be slow.[11] |
| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde, requires stepwise addition.[1] |
| H₂/Catalyst (e.g., Pd/C) | Ethanol, Methanol | "Green" reagent, high yielding.[1] | Requires specialized hydrogenation equipment (e.g., Parr shaker). Can reduce other functional groups. |
Visual Workflows & Diagrams
Troubleshooting Flowchart for Low Yield
This diagram provides a logical decision-making process to diagnose the cause of low product yield.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting impurities in 2-Methylbutan-1-amine HCl recrystallization
Current Status: Operational Topic: Troubleshooting Impurities in 2-Methylbutan-1-amine Hydrochloride (CAS: 22008-61-3) Ticket ID: #REC-AMINE-C5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
You are likely encountering difficulties purifying 2-methylbutan-1-amine hydrochloride (also known as active amyl amine HCl).[1][2][3] This is a common bottleneck in chiral synthesis. The difficulty stems from three distinct impurity classes:
-
Structural Isomers: Contamination with 3-methylbutan-1-amine (isoamylamine).[1][2][3]
-
Oxidative Byproducts: Yellow/brown color bodies from free-amine oxidation.[1][2][3]
-
Hygroscopic "Oiling": Formation of intractable oils instead of crystals due to water/alcohol retention.[2][3]
This guide provides a diagnostic framework and specific protocols to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your solvent system, identify the specific nature of your impurity.[2]
Figure 1: Diagnostic logic for identifying the root cause of purification failure.
Part 2: Troubleshooting Guides & FAQs
Q1: I cannot separate the 3-methyl isomer (isoamylamine) via recrystallization. What is wrong?
The Hard Truth: Recrystallization is inefficient for separating 2-methylbutan-1-amine from 3-methylbutan-1-amine.[1][2][3]
-
Reason: Both isomers have nearly identical boiling points (96°C vs 95.5°C) and their HCl salts have similar lattice energies.[2][3] They typically co-crystallize.[2][3]
-
Source: This impurity usually originates from the starting material (fusel oil derivatives), where active amyl alcohol is contaminated with isoamyl alcohol.[3]
-
Solution: If your isomeric purity is <95%, do not waste time recrystallizing the salt.[3] You must perform high-efficiency fractional distillation on the free base amine using a column with >20 theoretical plates before forming the salt.[2][3]
Q2: My product forms a sticky oil instead of crystals ("Oiling Out"). How do I fix this?
Cause: Amine hydrochlorides are extremely hygroscopic.[2][3] Even trace water (from the air or wet solvents) lowers the glass transition temperature, causing the salt to exist as a supercooled liquid (oil) rather than a crystal.[2] The Fix: Switch to a strictly anhydrous "Double-Displacement" system.
Q3: The salt is turning yellow/brown upon drying.
Cause: Amines are prone to oxidation, forming N-oxides or imines which are highly colored.[1][2][3] This often happens during the dissolution step if the free amine was exposed to air before acidification.[3] The Fix:
-
Acidify Immediately: Never store the free base; convert to HCl immediately.
-
Charcoal Filtration: During the hot dissolution step of recrystallization, add 1-2% wt/wt activated carbon, stir for 10 mins, and filter hot through Celite.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Recrystallization (IPA/MTBE System)
Best for: Removing chemical impurities and solidifying oily salts.[3]
| Parameter | Specification | Notes |
| Primary Solvent | Anhydrous Isopropanol (IPA) | High solubility at boiling; moderate at RT.[1][2][3] |
| Anti-Solvent | MTBE (Methyl tert-butyl ether) | Preferred over Et2O (higher flashpoint, safer).[1][2][3] |
| Concentration | ~1 g solute / 3-5 mL IPA | Keep concentrated to maximize yield. |
| Temperature | Dissolve at 80°C; Cool to -20°C | Slow cooling is essential.[1][2][3] |
Step-by-Step Workflow:
-
Dissolution: Place the crude 2-methylbutan-1-amine HCl in a flask. Add minimum boiling anhydrous IPA until dissolved.
-
The Cloud Point: Remove from heat. While still hot, add anhydrous MTBE dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]
-
Clarification: Add 1-2 drops of hot IPA to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, move to a fridge (4°C) and finally a freezer (-20°C) overnight.
-
Isolation: Filter the white needles under nitrogen (to prevent moisture uptake).[2][3] Wash with cold MTBE.[2][3]
Figure 2: Step-by-step workflow for the IPA/MTBE recrystallization system.
Part 4: Physical Data & Specifications
Use this table to verify your product against standard values.
| Property | Value | Source |
| CAS Number | 22008-61-3 | [PubChem, 2025] |
| Molecular Weight | 123.62 g/mol | [NIH, 2025] |
| Melting Point | 145-150°C (Broad if impure) | [Sigma-Aldrich] |
| Solubility | Soluble: Water, EtOH, IPAInsoluble: Ether, Hexane | [GuideChem, 2025] |
| Appearance | White hygroscopic needles | -- |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72662672, 2-Methylbutan-1-amine hydrochloride.[1][2][3] Retrieved from [Link][2][3]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link][2][3][4][5]
-
Organic Syntheses. N-Methylbutylamine (General amine purification techniques).[1][2][3] Org.[2][3][6][7] Synth. 1957, 37,[1][2] 59. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 96-15-1: (±)-2-Methylbutylamine | CymitQuimica [cymitquimica.com]
- 3. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 2-Methylbutylamine | 96-15-1 [smolecule.com]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Preventing Degradation of 2-Methylbutan-1-amine hydrochloride
Welcome to the technical support guide for 2-Methylbutan-1-amine hydrochloride (CAS: 129539-82-8).[1] This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting of this compound to ensure its integrity and prevent degradation. Maintaining the purity of this reagent is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability and storage of 2-Methylbutan-1-amine hydrochloride.
Q1: What are the ideal storage conditions for solid 2-Methylbutan-1-amine hydrochloride? For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3] The area should be cool, well-ventilated, and protected from light to prevent potential photolytic degradation.[2]
Q2: My solid sample of 2-Methylbutan-1-amine hydrochloride has turned yellow or brown. What does this mean? Discoloration from its typical white or off-white appearance is a potential indicator of degradation.[2] This is often caused by oxidation from prolonged exposure to air or the presence of impurities.[4] While a slight color change may not always impact utility, it is strongly recommended to verify the compound's purity via analytical methods before use.[2]
Q3: The powder has clumped together or appears moist. Is it still usable? Clumping or a moist appearance suggests that the compound has absorbed atmospheric moisture.[2] Amine hydrochlorides are often hygroscopic, and water absorption can accelerate degradation pathways like hydrolysis.[2][5][6] The material may still be usable, but it is critical to dry it thoroughly under a vacuum and re-analyze for purity. To prevent this, always handle the compound in a low-humidity environment, such as a glove box.[7][8]
Q4: What is the primary cause of degradation for this type of compound? For primary amine salts, the main degradation pathways include oxidation from exposure to air and hydrolysis from moisture.[2][4] Oxidative degradation can be initiated by the presence of oxygen and may be catalyzed by trace metals.[4][9] Additionally, amines can react with atmospheric carbon dioxide, especially in the presence of moisture.[10]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a structured approach to identifying and resolving specific problems encountered during the storage and use of 2-Methylbutan-1-amine hydrochloride.
Issue 1: Significant Discoloration or Change in Physical Appearance
-
Observation: The once white or off-white crystalline solid has developed a distinct yellow or brown tint.
-
Root Cause Analysis: This is a classic sign of oxidative degradation.[2][4] Primary amines can undergo oxidation, leading to the formation of colored impurities. The reaction is often accelerated by exposure to oxygen in the air and potentially light.
-
Recommended Action Plan:
-
Quarantine: Immediately isolate the suspect vial to prevent its accidental use.
-
Purity Verification: The most crucial step is to re-characterize the material. The recommended analytical techniques are:
-
NMR Spectroscopy (¹H NMR): Check for the appearance of new signals or changes in the integration of characteristic peaks that would indicate the formation of degradation byproducts.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating volatile impurities and identifying them based on their mass fragmentation patterns.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can quantify the purity of the main component and detect less volatile degradation products.[13]
-
-
Decision: If purity is compromised, it is safest to discard the reagent and use a fresh, unopened container.[2] If the material is valuable and purification is feasible, consider recrystallization, ensuring the process is conducted under an inert atmosphere.
-
Issue 2: Sample Has Become Deliquescent (Clumped, Sticky, or Liquefied)
-
Observation: The free-flowing powder has become a dense cake, is sticky to the touch, or has turned into a viscous liquid.
-
Root Cause Analysis: This is a clear indication of significant moisture absorption.[2] 2-Methylbutan-1-amine hydrochloride is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[5][6] This absorbed water can initiate hydrolysis, altering the compound's chemical structure.[2][14]
-
Recommended Action Plan:
-
Damage Control: Transfer the material to a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide) to remove the absorbed water. This may take several hours to days.
-
Re-evaluation: After drying, the material must be re-analyzed for purity as described in Issue 1. Hydrolysis may have occurred, which is an irreversible chemical change.
-
Preventative Measures: Review your handling procedures. This level of moisture exposure suggests a breach in protocol. Implement the use of an inert-atmosphere glove box or Schlenk line techniques for all future aliquoting and weighing.[15][16] Ensure containers are sealed tightly with high-quality caps and wrapped with Parafilm for an extra barrier.
-
Issue 3: Inconsistent or Unexplained Experimental Results
-
Observation: Experiments that previously worked are now failing, showing low yields, or producing unexpected side products. The amine hydrochloride is a key reagent.
-
Root Cause Analysis: When a reliable protocol suddenly fails, reagent integrity should be a primary suspect.[2] A partially degraded reagent, even without obvious visual signs, can introduce impurities that interfere with the reaction. The free amine concentration may be lower than expected, or degradation products could be acting as catalysts or inhibitors.
-
Recommended Action Plan:
-
Workflow Analysis: Before consuming more material, use the following decision tree to diagnose the problem.
A decision tree for troubleshooting experimental failures.
-
Standard Comparison: Prepare a fresh stock solution from a new, sealed bottle of 2-Methylbutan-1-amine hydrochloride and repeat a key experiment.[2] Comparing the result directly with the suspect batch provides the clearest evidence of reagent failure.
-
Protocols for Ensuring Compound Integrity
Adherence to rigorous storage and handling protocols is the most effective strategy for preventing degradation.
Protocol 1: Optimal Long-Term Storage
This protocol outlines the best practices for storing 2-Methylbutan-1-amine hydrochloride upon receipt and for long-term maintenance.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<30°C)[5] or Refrigerated (2-8°C) | Minimizes thermal degradation.[2] Avoids high temperatures that can accelerate decomposition reactions. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents moisture absorption (hygroscopicity) and oxidative degradation from atmospheric oxygen.[2][6][7] |
| Container | Amber Glass Vial with Secure Cap | Protects from light to prevent photolytic degradation and provides a superior barrier to air and moisture compared to plastic.[2] |
| Location | Dark, Well-Ventilated Cabinet | Ensures protection from light and provides a stable environment.[2][17] Store away from incompatible materials like strong oxidizing agents and bases.[2] |
| Sealing | Tightly Closed Cap + Parafilm Wrap | Creates a robust physical barrier against atmospheric exchange. |
Protocol 2: Aseptic Handling and Aliquoting Workflow
This workflow is designed to minimize exposure of the bulk material to the atmosphere during routine laboratory use.
-
Equilibration: Before opening, allow the container to warm to ambient room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[7]
-
Inert Environment Preparation: Perform all transfers inside a glove box with low oxygen (<50 ppm) and moisture (<50 ppm) levels. If a glove box is unavailable, use a Schlenk line to maintain a positive pressure of inert gas (e.g., argon) within the flask.[15][16]
-
Transfer: Use only clean, oven-dried spatulas and glassware.[7][15] Quickly transfer the desired amount of solid to a pre-tared vial.
-
Resealing: Immediately and securely reseal the main container. Before storing, backfill the headspace with inert gas.
-
Documentation: Record the date the container was opened on the label. Follow a "first-in, first-out" inventory system.[17]
Workflow for proper storage and handling of 2-Methylbutan-1-amine hydrochloride.
References
- BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
- Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Carleton University. (n.d.). Working With Air & Water Reactive Chemicals.
- JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- BenchChem. (n.d.). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
- Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from Environmental Health and Safety website.
- diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- TCI AMERICA. (n.d.). Methylamine Hydrochloride | 593-51-1.
- Virtual textbook of organic chemistry. (n.d.). Deamination mechanism of primary amines.
- PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- Guidechem. (n.d.). (S)-2-methylbutan-1-amine hydrochloride 129539-82-8 wiki.
- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (S)-2-Methylbutan-1-amine hydrochloride | 129539-82-8.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC website.
- PubChem. (n.d.). 2-Methylbutan-1-amine hydrochloride | C5H14ClN | CID 72662672.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan website.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda - University of Helsinki website.
- The Good Scents Company. (n.d.). 2-methyl butyl amine, 96-15-1.
- BLDpharm. (n.d.). 2506136-20-3|(R)-2-Methylbutan-1-amine hydrochloride.
- Matrix Fine Chemicals. (n.d.). 2-METHYLBUTAN-1-AMINE | CAS 20626-52-2.
- PubChemLite. (n.d.). 2-methylcyclobutan-1-amine hydrochloride (C5H11N).
- ChemicalBook. (n.d.). (R)-2-Methylbutan-1-amine hydrochloride CAS#.
- Sigma-Aldrich. (n.d.). (S)-2-Methylbutan-1-amine hydrochloride | 129539-82-8.
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2506136-20-3|(R)-2-Methylbutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. academic.oup.com [academic.oup.com]
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- 6. fishersci.se [fishersci.se]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 8. carleton.ca [carleton.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iransilicate.com [iransilicate.com]
- 12. bre.com [bre.com]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Minimizing Phase Instability in Perovskites with 2-Methylbutan-1-amine HCl
Document ID: PSC-STAB-2MBA-V1.0
Last Updated: February 15, 2026
Introduction: Understanding the Challenge of Perovskite Phase Instability
Halide perovskites, particularly formamidinium (FA)-based compositions like FAPbI₃, are at the forefront of photovoltaic research due to their exceptional optoelectronic properties. However, a critical barrier to their commercialization is intrinsic phase instability.[1][2] The desired photoactive cubic black phase (α-phase) is metastable and can readily transform into a non-photoactive, wide-bandgap hexagonal yellow phase (δ-phase) at room temperature or under operational stress from humidity, heat, or light.[3][4] This degradation pathway severely undermines device efficiency and long-term stability.
To counter this, researchers have employed various strategies, including compositional engineering and the use of additives.[1][4] One highly effective class of additives is bulky organic ammonium halides. This guide focuses on a specific and potent stabilizing agent: 2-Methylbutan-1-amine Hydrochloride (2-MB-Amine HCl) . Its branched alkyl structure offers unique steric hindrance and defect passivation capabilities that significantly enhance the robustness of the perovskite active layer.
This document serves as a comprehensive troubleshooting guide and FAQ resource for researchers utilizing 2-MB-Amine HCl to stabilize their perovskite films.
Mechanism of Stabilization by 2-MB-Amine HCl
The primary role of 2-MB-Amine HCl is to passivate defects at the perovskite film's surface and grain boundaries.[5][6] Uncoordinated Pb²⁺ ions and halide vacancies are notorious initiation sites for degradation. The ammonium head group (-NH₃⁺) of the 2-MB-Amine cation can interact with undercoordinated lead ions, while the chloride ion can fill iodide vacancies, effectively "healing" these reactive sites.[5] This dual passivation reduces non-radiative recombination and suppresses ion migration, which are key drivers of instability.
Caption: Mechanism of defect passivation at perovskite grain boundaries by 2-MB-Amine HCl.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter when incorporating 2-MB-Amine HCl into your perovskite fabrication workflow.
Q1: My perovskite film still shows yellow δ-phase formation, even after adding 2-MB-Amine HCl. What's going wrong?
A1: This is a common issue that can arise from several factors related to concentration, processing, and environment.
-
Cause 1: Sub-optimal Concentration: The stabilizing effect is highly dependent on the molar ratio of the additive to the perovskite precursors.
-
Solution: The optimal concentration often needs empirical validation for your specific perovskite composition (e.g., FA/MA or FA/Cs ratios). Start with a low molar percentage (e.g., 0.5 - 2.0 mol% relative to the lead component) and create a concentration gradient series. A concentration that is too low will be ineffective, while an excessively high concentration can disrupt the 3D perovskite lattice, introduce unwanted secondary phases, or negatively impact charge transport.
-
-
Cause 2: Incomplete Dissolution or Inhomogeneous Distribution: If the additive is not fully dissolved or evenly distributed in the precursor solution, its effect will be localized and inconsistent across the film.
-
Solution: Ensure 2-MB-Amine HCl is completely dissolved. After adding it to your perovskite precursor solution (e.g., in DMF/DMSO), gently heat the solution (40-60°C) and stir for at least 30-60 minutes. Before spin-coating, filter the solution through a 0.22 µm PTFE syringe filter to remove any aggregates.
-
-
Cause 3: Environmental Contamination: The stabilizing effect of any additive can be overwhelmed by a highly humid or oxygen-rich processing environment. Moisture is a primary catalyst for the α-to-δ phase transition.[4]
-
Solution: Conduct all spin-coating and annealing steps inside a nitrogen-filled glovebox with H₂O and O₂ levels maintained below 5 ppm, ideally below 1 ppm. Ensure substrates and precursor solutions are pre-heated inside the glovebox to remove any adsorbed moisture.
-
-
Cause 4: Inappropriate Annealing Protocol: The thermal annealing step is critical for crystallizing the perovskite and incorporating the additive.
-
Solution: Re-evaluate your annealing temperature and time. With the additive, the optimal conditions might change. Try a temperature gradient (e.g., 100°C, 120°C, 150°C) and time series (e.g., 10 min, 20 min, 30 min). The additive may promote crystallization, potentially requiring a lower temperature or shorter time than your baseline process. Use in-situ or ex-situ X-ray Diffraction (XRD) to monitor the phase purity of your annealed films.
-
Q2: The surface morphology of my film is poor (e.g., pinholes, small grains) after adding 2-MB-Amine HCl.
A2: Additives can influence the crystallization kinetics of the perovskite film.[7] Poor morphology is often a sign that this process needs re-optimization.
-
Cause 1: Altered Crystallization Rate: Bulky amines can interact with lead halide precursors, forming intermediate complexes that alter the nucleation and growth of the perovskite crystals.[8]
-
Solution: Adjust your anti-solvent dripping step. The timing and volume of the anti-solvent (e.g., chlorobenzene, ethyl acetate) are critical. The presence of 2-MB-Amine HCl might require an earlier or later drip time to induce homogeneous nucleation. Experiment with drip times between 5 to 15 seconds into the spin-coating process.
-
-
Cause 2: Additive Concentration Too High: An excess of the bulky amine can phase-segregate at grain boundaries or on the surface, disrupting the formation of a compact and uniform film.[9][10]
-
Solution: As in Q1, reduce the concentration of 2-MB-Amine HCl. Concurrently, use Scanning Electron Microscopy (SEM) to analyze the film morphology at each concentration. The goal is to find a balance where grain sizes are maximized and pinholes are minimized.
-
-
Cause 3: Solvent System Incompatibility: The additive may slightly alter the solubility of the perovskite precursors in your chosen solvent system (e.g., DMF:DMSO ratio).
-
Solution: Try slightly adjusting the ratio of your polar solvents. For example, increasing the DMSO content can sometimes help coordinate with PbI₂ and slow down crystallization, leading to larger grains and better film quality.
-
Q3: The photovoltaic performance (PCE) of my device has decreased after adding 2-MB-Amine HCl, although the stability seems better.
A3: This indicates that while the additive is fulfilling its primary role of stabilization, it may be negatively impacting the electronic properties of the device. This is a classic trade-off that requires fine-tuning.
-
Cause 1: Insulating Effect at Grain Boundaries: If too much of the bulky, long-chain amine accumulates at the grain boundaries, it can create an insulating layer that impedes charge transport between grains, leading to a lower Fill Factor (FF) and Short-Circuit Current (Jsc).
-
Solution: This is another sign of excessive concentration. Reduce the molar percentage of 2-MB-Amine HCl. The aim is to achieve passivation with minimal disruption to charge flow. Measure the J-V curves for devices with varying additive concentrations to find the sweet spot.
-
-
Cause 2: Energy Level Misalignment: The additive can form a thin dielectric layer on the perovskite surface, which might create an energy barrier for charge extraction into the adjacent transport layers (HTL or ETL).
-
Solution: Characterize the energy levels of your modified perovskite film using Ultraviolet Photoelectron Spectroscopy (UPS). If a significant barrier is identified, you may need to consider alternative charge transport layer materials that are better aligned with the passivated perovskite surface.
-
-
Cause 3: Increased Series Resistance: The presence of the additive could be increasing the overall series resistance of the device, which would manifest as a reduced FF.
-
Solution: Analyze the series resistance from the slope of the J-V curve in the high-voltage region. If it has increased significantly, it points towards the charge transport issues mentioned above. Reducing the additive concentration is the first and most direct solution to attempt.
-
Experimental Protocols & Data
Protocol 1: Preparation of Perovskite Precursor with 2-MB-Amine HCl
This protocol is a representative example for a standard FAPbI₃-based perovskite. Users must adapt concentrations and volumes based on their specific stoichiometry and desired film thickness.
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of 2-Methylbutan-1-amine HCl in DMF. Ensure it is fully dissolved.
-
-
Perovskite Precursor Formulation (1 M solution):
-
In a nitrogen-filled glovebox, dissolve Formamidinium Iodide (FAI) (e.g., 172 mg) and Lead Iodide (PbI₂) (e.g., 461 mg) in a mixed solvent of DMF:DMSO (e.g., 800 µL : 200 µL).
-
Stir the solution on a hotplate at 60°C for 1 hour to ensure complete dissolution.
-
-
Additive Incorporation:
-
Calculate the required volume of the 2-MB-Amine HCl stock solution to achieve the target molar percentage (e.g., for 1 mol%, add X µL).
-
Add the calculated volume to the perovskite precursor solution.
-
Stir the final solution for an additional 30 minutes at 60°C.
-
-
Final Preparation:
-
Allow the solution to cool to room temperature.
-
Filter the solution using a 0.22 µm PTFE syringe filter immediately before use.
-
Caption: Workflow for preparing the perovskite precursor solution with the additive.
Data Table: Impact of Additive Concentration on Device Performance
The following table presents representative data showing how varying the concentration of an alkylammonium halide additive can impact key photovoltaic parameters. (Note: This is illustrative data based on typical trends reported in the literature).
| 2-MB-Amine HCl (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | T₈₀ Stability (hours) |
| 0 (Control) | 1.08 | 24.5 | 75.0 | 19.8 | 150 |
| 0.5 | 1.10 | 24.6 | 78.0 | 21.1 | 400 |
| 1.0 (Optimal) | 1.12 | 24.8 | 79.5 | 22.1 | >800 |
| 2.0 | 1.11 | 24.2 | 77.0 | 20.7 | 750 |
| 4.0 | 1.09 | 23.1 | 72.0 | 18.2 | 600 |
Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency, T₈₀ = Time for PCE to drop to 80% of its initial value under continuous illumination.
Frequently Asked Questions (FAQs)
Q: How does 2-Methylbutan-1-amine HCl compare to more common additives like Butylammonium Iodide (BAI) or Phenethylammonium Iodide (PEAI)? A: The core mechanism of using a bulky amine is similar—surface and grain boundary passivation.[5] The primary difference lies in the molecular structure. The branched, "isopentyl" structure of 2-methylbutanamine may offer a different degree of steric hindrance and interaction with the perovskite lattice compared to the linear chain of butylamine or the aromatic ring of phenethylamine. This can affect the optimal concentration, the degree of 2D/3D perovskite formation at interfaces, and the overall hydrophobicity of the film surface. Often, the choice between them is empirical and depends on the specific perovskite composition and desired film properties.
Q: Can I use 2-MB-Amine HCl for stabilizing inorganic perovskites like CsPbI₃? A: Yes, the strategy of using bulky organic cations to stabilize inorganic perovskites is a well-established and effective approach.[4] The organic cations can help stabilize the cubic photoactive phase of CsPbI₃, which is thermodynamically unstable at room temperature.[4] The passivation mechanism at the surface and grain boundaries is equally applicable and can significantly enhance the phase stability and moisture resistance of all-inorganic perovskite films.
Q: Is the chloride (Cl⁻) ion from the additive incorporated into the bulk perovskite lattice? A: The incorporation of small amounts of chloride into iodide-based perovskites has been shown to improve charge carrier diffusion lengths and overall performance.[11] While some Cl⁻ ions from the additive may be incorporated into the bulk lattice, especially during high-temperature annealing, its primary role is often considered to be surface passivation and filling of iodide vacancies.[5] The relatively low concentration of the additive means that a significant change in the bulk halide composition is unlikely, but its effect on defect chemistry is profound.[12]
Q: What characterization techniques are essential to verify the effect of the additive? A: A multi-faceted characterization approach is crucial:
-
Structural: X-ray Diffraction (XRD) to confirm the α-phase purity and monitor for any δ-phase peaks.
-
Morphological: Scanning Electron Microscopy (SEM) to assess grain size, pinholes, and overall film uniformity.
-
Optical: UV-Vis Spectroscopy to check the absorption onset and confirm the bandgap of the α-phase. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) to probe defect density. An increase in PL intensity and a longer carrier lifetime are indicative of successful passivation.[13]
-
Device Performance: J-V sweeps (current-voltage) to determine PCE, Voc, Jsc, and FF.
-
Stability: Long-term Maximum Power Point (MPP) tracking under continuous illumination and controlled atmosphere (e.g., N₂, 65°C) to quantify the improvement in operational stability.
References
- Improving the stability of perovskite precursor solution by using additives. (2025).
- Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Str
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- Chemical Approaches to Addressing the Instability and Toxicity of Lead−Halide Perovskite Absorbers. (2016). Stanford University.
- Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI.
- Defects and Defect Passivation in Perovskite Solar Cells. (n.d.). PMC - NIH.
- Instability of solution-processed perovskite films: origin and mitigation str
- Concurrent cationic and anionic perovskite defect passivation enables 27.
- Observing Defect Passivation of the Grain Boundary with 2‐Aminoterephthalic Acid for Efficient and Stable Perovskite Solar Cells. (n.d.).
- Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. (2023). PMC.
- Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. (2018).
- Dual-Ligand Regulation of Homogeneous Cation-Anion Distribution Enables Efficient and Stable Perovskite Solar Cells. (2025). PubMed.
- Revealing the stability and efficiency enhancement in mixed halide perovskites \ce{MAPb(I_{1-x}Cl_x)3} with {\it ab initio} calculations. (n.d.).
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- Highly Efficient Monolithic Perovskite/TOPCon Silicon Tandem Solar Cells Enabled by "Halide Locking". (2025). PubMed.
- Double Perovskite Interlayer Stabilized Highly Efficient Perovskite Solar Cells. (n.d.). Semantic Scholar.
- Interface Modification for Efficient and Stable Inverted Inorganic Perovskite Solar Cells. (n.d.). PubMed.
- High-efficiency solution-processed perovskite solar cells with millimeter-scale grains. (n.d.). OSTI.GOV.
- Enhancing the stability of perovskite solar cells and modules by two-dimensional (PM)2PbI2Cl2. (n.d.).
- Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. (2015). PubMed.
- Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (n.d.).
- Enhanced Efficiency of Mixed-Halide Perovskite Solar Cells Through Optimization of the Layer Thicknesses, Defect Density, and Metal Contact Work Function. (n.d.). MDPI.
- Strategies for performance and stability advancement in multicomponent perovskite photovoltaics. (n.d.). Royal Society of Chemistry.
- 2,2-Azodi(2-Methylbutyronitrile)-coordinated Intermediate Phase Engineering for Efficient and Stable Perovskite Solar Cells. (n.d.).
- Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ?-ammonium chlorides. (n.d.).
- Engineering the intermediate adduct phase to control the crystallization of perovskites for efficient and stable perovskite solar cells. (n.d.). Materials Chemistry Frontiers (RSC Publishing).
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum of 2-Methylbutan-1-amine Hydrochloride: A Comparative Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylbutan-1-amine hydrochloride. Moving beyond a simple peak-by-peak description, we will explore the underlying structural nuances that dictate the spectrum's appearance, with a particular focus on the concept of diastereotopicity. To provide a richer context, we will objectively compare its spectral features with those of its structural isomers, isopentylamine hydrochloride and sec-butylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structure elucidation and purity assessment.
The Structural Signature: Predicting the ¹H NMR Spectrum
2-Methylbutan-1-amine hydrochloride possesses a chiral center at the C2 position, a feature that profoundly influences its ¹H NMR spectrum. The protonation of the amine group to form the hydrochloride salt introduces a powerful electron-withdrawing ammonium group (-NH₃⁺), which significantly deshields adjacent protons, pulling their signals downfield.
Let's dissect the molecule to predict the expected signals:
-
CH₃ (C4): These three protons are adjacent to a methylene group (CH₂) and are expected to appear as a triplet.
-
CH₂ (C3): These two protons are coupled to both the C4 methyl group and the C2 methine proton, predicting a complex multiplet.
-
CH₃ (on C2): This methyl group is adjacent to the single methine proton at the chiral center, leading to a doublet.
-
CH (C2): This single proton, located at the chiral center, is coupled to protons on C3, the C2-methyl group, and the C1 methylene group. This will result in a highly complex multiplet.
-
CH₂ (C1): These are the protons attached to the carbon directly bonded to the -NH₃⁺ group. Due to the adjacent chiral center (C2), these two protons are chemically non-equivalent, or diastereotopic .[1][2] This is a critical feature of the spectrum. Instead of a single signal, they will appear as two distinct signals, each split by the other (geminal coupling) and by the C2 methine proton (vicinal coupling).[3][4][5]
-
NH₃⁺: The three protons on the nitrogen atom are often exchangeable with deuterated solvents like D₂O, causing their signal to disappear. In a non-exchanging solvent like DMSO-d₆, they typically appear as a broad singlet.
The spin-spin coupling relationships between these protons are visualized in the diagram below.
Caption: Spin-spin coupling network in 2-Methylbutan-1-amine hydrochloride.
Comparative Spectral Analysis
The unique structural features of 2-Methylbutan-1-amine hydrochloride are best understood when compared against its isomers. We will examine isopentylamine hydrochloride (an achiral isomer) and sec-butylamine hydrochloride (a positional isomer).
Data Summary
The table below summarizes the expected ¹H NMR chemical shifts and multiplicities for the three compounds. Note that absolute chemical shifts can vary based on solvent and concentration, but the relative positions and splitting patterns are diagnostic.[6]
| Compound | Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Differentiator |
| 2-Methylbutan-1-amine HCl | -CH₂-NH₃⁺ | ~3.0 | 2 x Multiplets (Diastereotopic) | Diastereotopic C1 protons due to adjacent chiral center. |
| -CH(CH₃)- | ~1.8 | Multiplet | Complex multiplet due to coupling with 6 protons. | |
| -CH₂-CH₃ | ~1.4 | Multiplet | ||
| -CH(CH₃)- | ~1.0 | Doublet | ||
| -CH₂-CH₃ | ~0.9 | Triplet | ||
| Isopentylamine HCl | -CH₂-NH₃⁺ | ~2.9 | Triplet | Protons are equivalent (no adjacent chirality).[7][8] |
| -CH₂-CH- | ~1.5 | Multiplet | ||
| -CH(CH₃)₂ | ~1.7 | Multiplet | ||
| -CH(CH₃)₂ | ~0.9 | Doublet | Two equivalent methyl groups. | |
| sec-Butylamine HCl | -CH-NH₃⁺ | ~3.3 | Multiplet | Methine proton is directly attached to NH₃⁺, causing a significant downfield shift.[9][10] |
| -CH₂-CH₃ | ~1.7 | Multiplet | Diastereotopic protons due to adjacent chiral center. | |
| -CH(CH₃)- | ~1.3 | Doublet | ||
| -CH₂-CH₃ | ~1.0 | Triplet |
Discussion of Comparative Data
-
Impact of Chirality: The most striking difference is the signal for the protons on the carbon adjacent to the ammonium group. In 2-Methylbutan-1-amine HCl, the chiral center at C2 renders the two C1 protons diastereotopic, resulting in two distinct, complex signals. In contrast, the achiral isopentylamine hydrochloride displays a simple triplet for its equivalent C1 protons, as there is no adjacent stereocenter.
-
Impact of Functional Group Position: In sec-butylamine hydrochloride, the ammonium group is attached to a secondary carbon (C2). This places the methine proton (-CH-NH₃⁺) significantly further downfield (~3.3 ppm) compared to any signal in the other two primary amines.[9][10] This provides an immediate and unambiguous way to distinguish between primary and secondary amine isomers.
-
Overall Spectral Complexity: The spectrum of 2-Methylbutan-1-amine hydrochloride is arguably the most complex of the three due to the unique environment of every proton group and the diastereotopicity at C1.
Experimental Protocol: Acquiring a High-Quality Spectrum
Obtaining a clean, high-resolution ¹H NMR spectrum is paramount for accurate analysis. The following protocol is a self-validating system designed to ensure data integrity.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.[11] A higher concentration may be needed for ¹³C NMR but can lead to line broadening in ¹H NMR if viscosity increases.[12]
-
Solvent Selection & Addition:
-
Choice of Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for amine hydrochlorides.[13] D₂O will exchange with the N-H protons, causing their signal to disappear, which can simplify the spectrum. DMSO-d₆ will typically allow for the observation of the N-H protons.[13]
-
Volume: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12][14]
-
-
Dissolution: Cap the vial and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.[11][12]
-
Filtration and Transfer: If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][14]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be used. However, TMS is not soluble in D₂O. For D₂O, a small amount of DSS or TSP can be used. For DMSO-d₆, TMS can be used.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[12][15]
The workflow for sample preparation and analysis is illustrated below.
Caption: Workflow for NMR sample preparation and spectral analysis.
Conclusion
The ¹H NMR spectrum of 2-Methylbutan-1-amine hydrochloride is a rich source of structural information. The key diagnostic features are the downfield, diastereotopic signals of the C1 methylene protons, which arise due to the adjacent chiral center at C2. This complex pattern, along with the characteristic shifts and multiplicities of the other alkyl protons, provides an unambiguous fingerprint for the molecule. Comparative analysis against its isomers, isopentylamine and sec-butylamine hydrochlorides, demonstrates how subtle changes in molecular architecture lead to dramatic and predictable differences in their respective NMR spectra. By following a robust experimental protocol, researchers can confidently acquire and interpret this data for definitive structure elucidation in their drug discovery and development pipelines.
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
- Gheorghiu, M. D., et al. (2020). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
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PubChem. Isoamylamine. [Link]
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-
OCER. (2023). NMR 5: Coupling Constants. YouTube. [Link]
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JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
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University College London. Sample Preparation. [Link]
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Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Cook, J. M., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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-
Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]
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A Comparative Guide to the FTIR Spectroscopy of 2-Methylbutan-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, precise analytical characterization of amine salts is a cornerstone of quality control and structural elucidation. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers an in-depth analysis of the FTIR characteristic peaks for 2-Methylbutan-1-amine hydrochloride, a primary amine salt.
As no definitive, publicly archived spectrum for this specific compound is available, this guide will first deduce its expected spectral features based on established principles of molecular vibrations in primary ammonium salts and alkyl chains. We will then compare these predicted peaks with the experimentally obtained spectra of structurally analogous amine hydrochlorides—n-pentylamine hydrochloride and isobutylamine hydrochloride—to provide a robust, comparative framework for interpretation. This approach not only illuminates the spectral characteristics of the target molecule but also demonstrates the principles of spectral interpretation based on molecular substructures.
The Spectroscopic Signature of a Primary Amine Salt
The conversion of a primary amine (R-NH₂) to its hydrochloride salt (R-NH₃⁺Cl⁻) induces profound changes in the infrared spectrum. The protonation of the nitrogen atom creates an ammonium cation, which fundamentally alters the N-H vibrational modes. The key diagnostic features for a primary amine hydrochloride are:
-
The Ammonium N-H Stretching Envelope: The most prominent feature is an intense and very broad absorption envelope due to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group.[1][2] This broadness arises from extensive hydrogen bonding within the crystal lattice.[2] This envelope for primary amine salts typically spans from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[1]
-
Overtone and Combination Bands: A series of weaker, yet distinct, overtone and combination bands often appear on the lower wavenumber side of the N-H stretching envelope, typically in the 2800 cm⁻¹ to 2000 cm⁻¹ region.[1] The high polarity of the ammonium group enhances the intensity of these otherwise weak bands, making them a characteristic feature of amine salts.[1]
-
Ammonium Bending Vibrations: The -NH₃⁺ group exhibits two characteristic bending (deformation) vibrations: an asymmetric bend (ca. 1625-1560 cm⁻¹) and a symmetric bend (ca. 1550-1500 cm⁻¹).[1] These peaks are typically sharp but of low to medium intensity.
-
Alkyl C-H Vibrations: The underlying alkyl structure gives rise to its own characteristic peaks. C-H stretching vibrations from methyl (CH₃) and methylene (CH₂) groups appear between 3000-2840 cm⁻¹.[3] These sharp peaks are often superimposed on the broad N-H stretching envelope.[1] C-H bending vibrations appear in the fingerprint region (ca. 1470-1350 cm⁻¹).
The chloride (Cl⁻) anion does not produce vibrations in the mid-infrared range (4000-400 cm⁻¹) and is therefore not observed.[1]
Predicted FTIR Characteristic Peaks for 2-Methylbutan-1-amine Hydrochloride
Based on the principles outlined above, we can predict the key absorption bands for solid-phase 2-Methylbutan-1-amine hydrochloride.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Predicted Intensity & Characteristics |
| ~3200 - 2800 | N-H Stretch | Asymmetric & Symmetric -NH₃⁺ Stretching | Very Strong, Very Broad Envelope |
| ~2960, ~2870 | C-H Stretch | Asymmetric & Symmetric -CH₃ Stretching | Medium-Strong, Sharp (superimposed on N-H envelope) |
| ~2930, ~2850 | C-H Stretch | Asymmetric & Symmetric -CH₂ Stretching | Medium-Strong, Sharp (superimposed on N-H envelope) |
| ~2800 - 2000 | Overtone/Combination | -NH₃⁺ Bending Overtones & Combinations | Weak to Medium, Multiple Broad Bands |
| ~1610 | N-H Bend | Asymmetric -NH₃⁺ Bending | Medium, Sharp |
| ~1520 | N-H Bend | Symmetric -NH₃⁺ Bending | Medium, Sharp |
| ~1465 | C-H Bend | -CH₂- Scissoring & Asymmetric -CH₃ Bending | Medium |
| ~1380 | C-H Bend | Symmetric -CH₃ "Umbrella" Bending | Medium |
| ~1170 | C-C Skeletal | Skeletal Vibrations | Weak |
Comparative Analysis with Alternative Amine Hydrochlorides
To validate our predictions and understand the influence of alkyl chain structure, we will compare the predicted spectrum of 2-Methylbutan-1-amine hydrochloride with the known spectral features of its isomers and analogues.
| Compound | Structure | Key Spectral Differences from 2-Methylbutan-1-amine HCl | Rationale for Differences |
| n-Pentylamine Hydrochloride | CH₃(CH₂)₄NH₃⁺Cl⁻ | The C-H bending region may show a more prominent methylene rocking vibration (around 720 cm⁻¹), characteristic of longer straight chains. The relative intensity of CH₂ vs. CH₃ stretching peaks will be higher. | The linear C5 chain lacks the branching of the 2-methylbutyl group. This leads to a simpler set of C-H bending modes and a higher ratio of methylene to methyl groups. The overall -NH₃⁺ features will be very similar. |
| Isobutylamine Hydrochloride | (CH₃)₂CHCH₂NH₃⁺Cl⁻ | The C-H bending region will show a strong doublet around 1385-1365 cm⁻¹, characteristic of the isopropyl (-CH(CH₃)₂) group's symmetric bending. | The terminal isopropyl group provides a distinct signature in the C-H bending region, which differs from the single methyl branch in the 2-methylbutyl group. The -NH₃⁺ and -CH₂- vibrations will be very similar. |
This comparative approach demonstrates that while the core features defined by the primary ammonium group remain consistent, the fingerprint region (below 1500 cm⁻¹) and the C-H stretching region can be used to differentiate between isomeric and homologous amine salts.
Experimental Protocol: FTIR Analysis of Amine Salts via KBr Pellet Method
This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid amine hydrochloride. The causality behind key steps is explained to ensure technical accuracy and reproducibility.
Objective: To acquire a mid-infrared transmission spectrum of 2-Methylbutan-1-amine hydrochloride (or a similar solid amine salt) suitable for structural characterization.
Materials:
-
2-Methylbutan-1-amine hydrochloride (or analogue)
-
FTIR-grade Potassium Bromide (KBr), stored in a desiccator or drying oven at ~110°C.
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it measures the instrument's baseline and the spectral signature of atmospheric water and CO₂, which will be subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Rationale: KBr is transparent to mid-infrared radiation and becomes a clear optical window under pressure. The sample must be finely ground and homogeneously dispersed within the KBr matrix to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks.
-
Place approximately 1-2 mg of the amine salt sample and 150-200 mg of dry KBr into an agate mortar. The ~1:100 sample-to-matrix ratio is critical for achieving a spectrum where the most intense peaks are not fully saturated.[4]
-
Gently mix the powders with the pestle.
-
Grind the mixture vigorously for 1-2 minutes until it becomes a fine, homogenous powder with the consistency of flour. Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.[1]
-
Transfer the powder to the pellet die, ensuring an even distribution.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[2] This pressure causes the KBr to "cold-flow" and encapsulate the sample in a transparent disc.
-
Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum to identify the peak positions (wavenumbers, cm⁻¹).
-
Compare the observed peaks with the predicted values and reference spectra of analogous compounds as detailed in the tables above.
-
Workflow for FTIR Analysis of Amine Hydrochloride Salts
Caption: Workflow for FTIR analysis of amine salts via the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of amine hydrochlorides in pharmaceutical development. By understanding the fundamental vibrational modes of the ammonium group and the substituent alkyl chain, a detailed interpretation of the infrared spectrum is possible even in the absence of a reference standard. The predicted spectrum of 2-Methylbutan-1-amine hydrochloride, characterized by its broad N-H stretching envelope, distinct N-H bending modes, and specific C-H vibrations, can be confidently differentiated from its structural isomers by careful analysis of the C-H stretching and fingerprint regions. The robust KBr pellet method, when performed with attention to detail, provides high-quality, reproducible data essential for regulatory compliance and scientific rigor.
References
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
-
National Institute of Standards and Technology. (n.d.). n-Butylamine hydrochloride. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). N-amyl amine hydrochloride. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Cabannes-Ott, C. (1954). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 32(12), 1147-1163. [Link]
-
PubChem. (n.d.). Isobutylaminehydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to Organic Ammonium Salt Passivation in Perovskite Solar Cells: Aliphatic vs. Aromatic Cations
In the rapidly advancing field of perovskite photovoltaics, achieving high power conversion efficiencies (PCE) and long-term operational stability are paramount objectives. A key strategy for mitigating defects and enhancing the durability of perovskite absorber layers is the application of passivating agents. Among these, organic ammonium salts have proven particularly effective. This guide provides an in-depth comparison of two distinct classes of these salts: branched-chain aliphatic ammonium halides, represented by 2-Methylbutan-1-amine Hydrochloride (isoamylammonium chloride), and aromatic ammonium halides, exemplified by the widely-studied Phenethylammonium Iodide (PEAI).
While direct, side-by-side comparisons of these specific molecules are not abundant in existing literature, a broader analysis of their respective classes—aliphatic versus aromatic—offers critical insights for researchers in materials science and solar cell development. This guide will synthesize available experimental data to illuminate the fundamental differences in their mechanisms of action and resultant device performance.
Molecular Architecture and its Implications for Perovskite Passivation
The efficacy of an organic ammonium salt as a passivating agent is intrinsically linked to its molecular structure. The size, shape, and electronic nature of the organic cation influence its interaction with the perovskite surface, the formation of secondary structures, and the overall hydrophobicity of the film.
Phenethylammonium Iodide (PEAI) features a bulky aromatic (phenyl) ring connected to the ammonium group via an ethyl chain. This structure is known to form a quasi-two-dimensional (2D) perovskite-like layer on top of the three-dimensional (3D) perovskite bulk. This 2D capping layer effectively passivates surface defects, such as dangling bonds and uncoordinated lead ions, which are notorious sites for non-radiative recombination of charge carriers[1]. The aromatic nature of the PEA⁺ cation also imparts significant hydrophobicity, offering a barrier against moisture ingress, a primary degradation pathway for perovskite materials[2][3].
2-Methylbutan-1-amine HCl , on the other hand, is an example of a branched-chain aliphatic ammonium salt. Lacking the π-conjugated system of an aromatic ring, its interactions with the perovskite lattice are primarily governed by steric hindrance and electrostatic forces. While literature on this specific molecule is sparse, studies on similar aliphatic ammonium precursors suggest they can also passivate surface defects. However, the nature of the passivation and the resulting surface layer's properties can differ significantly from their aromatic counterparts[4]. The branched structure may influence the packing density and orientation of the cations on the perovskite surface, which in turn affects the passivation quality and charge transport across the interface.
Comparative Efficiency in Perovskite Solar Cells: A Data-Driven Analysis
The "efficiency" of these passivating agents is a multi-faceted metric, encompassing not only the peak power conversion efficiency (PCE) but also key photovoltaic parameters such as open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF), as well as the enhancement of the device's operational stability.
Performance Metrics of Phenethylammonium Iodide (PEAI)
PEAI has been extensively demonstrated to be a highly effective passivating agent, leading to significant improvements in perovskite solar cell performance.
| Performance Metric | Control Device (Without PEAI) | PEAI-Passivated Device | Relative Improvement |
| Power Conversion Efficiency (PCE) | ~13-14% | ~16-17%[1], up to 21.42%[5] | Up to 22%[4] |
| Open-Circuit Voltage (VOC) | ~1.00 V | ~1.08 V[1] - 1.17 V[6] | Significant increase due to reduced recombination[1][4] |
| Fill Factor (FF) | ~60-65%[1] | Improved[1][4] | - |
| Short-Circuit Current (JSC) | ~24.8 mA cm⁻² | Generally maintained or slightly affected | - |
| Stability | Lower moisture and thermal stability | Enhanced moisture and thermal stability[1][3][4] | Retains ~85-90% of initial efficiency after 700 bending cycles[1] |
Insights into Aliphatic Ammonium Salt Performance
Generally, aliphatic chains are less bulky than aromatic rings, which may allow for different modes of interaction with the perovskite surface and grain boundaries. The choice between aliphatic and aromatic, or even a combination of both, allows for fine-tuning of the interfacial properties to optimize charge extraction and minimize recombination losses[4].
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols for device fabrication and characterization must be robust and well-defined. Below are representative experimental workflows for the fabrication and testing of perovskite solar cells with and without organic ammonium salt passivation.
Synthesis of Passivating Agents
Phenethylammonium Iodide (PEAI) Synthesis: A typical synthesis involves the reaction of phenethylamine with hydroiodic acid. The resulting precipitate is then purified through recrystallization to yield high-purity PEAI suitable for device fabrication.
2-Methylbutan-1-amine HCl Synthesis: This salt can be synthesized by reacting 2-methylbutan-1-amine with hydrochloric acid, followed by purification steps such as recrystallization to obtain the desired product.
Perovskite Solar Cell Fabrication Workflow
The following diagram illustrates a standard workflow for the fabrication of a planar n-i-p perovskite solar cell, including the surface passivation step.
Caption: A generalized workflow for fabricating passivated perovskite solar cells.
Characterization Techniques
A comprehensive evaluation of the passivating agents' effectiveness requires a suite of characterization techniques:
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): To confirm the crystal structure of the perovskite film and identify the formation of any 2D phases.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure of the perovskite film.
-
-
Optical and Electronic Properties:
-
UV-Vis Spectroscopy: To determine the light absorption characteristics and bandgap of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To assess the extent of non-radiative recombination. An increase in PL intensity and longer carrier lifetimes are indicative of effective passivation.
-
-
Device Performance Measurement:
-
Current-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G sunlight to determine the PCE, VOC, JSC, and FF.
-
External Quantum Efficiency (EQE): To evaluate the wavelength-dependent efficiency of photon-to-electron conversion.
-
-
Stability Testing:
-
Environmental Stability: Devices are stored under controlled humidity and temperature conditions to monitor their performance over time.
-
Operational Stability: Devices are subjected to continuous illumination at their maximum power point to assess their long-term durability.
-
Mechanistic Insights and Structure-Property Relationships
The following diagram illustrates the proposed mechanism of defect passivation by organic ammonium cations at the perovskite surface.
Caption: Passivation of surface defects on 3D perovskite by organic ammonium cations.
The aromatic ring in PEAI contributes to the formation of a stable, ordered 2D capping layer through π-π stacking interactions, in addition to the ionic bonding with the inorganic framework. This ordered structure is highly effective at electronically passivating the surface. In contrast, the more flexible and non-planar nature of branched aliphatic cations like 2-methylbutylammonium may result in a less ordered surface layer. However, their smaller size might allow them to access and passivate defect sites within grain boundaries more effectively.
Conclusion and Future Outlook
The choice of organic ammonium salt for perovskite passivation is a critical factor in optimizing solar cell performance and stability.
-
Phenethylammonium Iodide (PEAI) stands out as a well-established, high-performance passivating agent. Its aromatic nature facilitates the formation of a hydrophobic, quasi-2D capping layer that significantly reduces non-radiative recombination, leading to substantial gains in VOC and overall PCE.
-
Branched-chain aliphatic ammonium salts , while less explored, represent a promising class of passivating agents. The available evidence suggests they can be highly effective, particularly when used in combination with aromatic cations. Their distinct structural properties may offer complementary passivation mechanisms, opening avenues for further optimization through mixed-cation strategies.
For researchers and drug development professionals exploring related organic compounds, the key takeaway is the profound impact of molecular structure on material properties and device performance. Future research should focus on systematic comparative studies of a wider range of aliphatic and aromatic ammonium salts to build a comprehensive library of structure-property relationships. This will enable the rational design of novel passivating agents tailored for next-generation, high-efficiency, and highly stable perovskite solar cells.
References
- Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passiv
-
Mixed aliphatic and aromatic ammonium halides passivation in a chloride-iodide perovskite solar cell. (2026). ResearchGate. [Link]
- Phenethylammonium iodide | Borun New M
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Elevated efficiency and stability of hole-transport-layer-free perovskite solar cells induced by phenethylammonium iodide. (2023). Journal of Materials Chemistry A. [Link]
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Evaluating the role of phenethylamine iodide as a novel anti-solvent for enhancing performance of inverted planar perovskite solar cells. (n.d.). RSC Publishing. [Link]
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Phenethylammonium Iodide Passivation Layers for Flexible Planar Perovskite Solar Cells. ResearchGate. [Link]
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Aromatic Alkylammonium Spacer Cations for Efficient Two-Dimensional Perovskite Solar Cells with Enhanced Moisture and Thermal Stability. ResearchGate. [Link]
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High Efficiency and Stability of Inverted Perovskite Solar Cells Using Phenethyl Ammonium Iodide-Modified Interface of NiOx and Perovskite Layers. (2019). ACS Applied Materials & Interfaces. [Link]
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High Stability of Photovoltaic Cells with Phenethylammonium Iodide-Passivated Perovskite Layers and Printable Copper Phthalocyanine-Modified Carbon Electrodes. (2021). PubMed. [Link]
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A Comparative Study of Surface Passivation of P-I-N Perovskite Solar Cells by Phenethylammonium Iodide and 4-Fluorophenethylammonium Iodide for Efficient and Practical Perovskite Solar Cells with Long-Term Reliability. (2023). SSRN. [Link]
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Navigating the Labyrinth of Perovskite Stability: A Comparative Guide to 2-Methylbutan-1-amine HCl Based Perovskites
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of stable and efficient perovskite-based optoelectronics, the choice of the organic cation stands as a critical determinant of long-term performance. While traditional cations like methylammonium (MA) and formamidinium (FA) have propelled perovskite research to remarkable efficiencies, their inherent instability towards moisture, heat, and light remains a significant bottleneck for commercialization. This guide delves into the promising realm of bulky organic cations, with a specific focus on 2-Methylbutan-1-amine hydrochloride (2-MB-1-A HCl), and provides a comparative analysis of its potential to enhance perovskite stability.
The core principle underpinning the use of bulky cations is the introduction of a hydrophobic and sterically hindering component at the A-site of the perovskite crystal lattice. This strategic substitution can mitigate the primary degradation pathways that plague conventional perovskite materials.
The Stability Conundrum: Why Organic Cations Matter
The Achilles' heel of hybrid organic-inorganic perovskites lies in the volatile and hygroscopic nature of the small organic cations.[1][2] Moisture can initiate a cascade of degradation reactions, leading to the decomposition of the perovskite structure into its precursors, such as lead iodide (PbI2), which is detrimental to device performance.[1][3] Similarly, thermal stress can accelerate the outgassing of the organic component, compromising the structural integrity of the perovskite film.[3]
The introduction of larger, more hydrophobic organic cations, such as 2-Methylbutan-1-amine, aims to address these challenges in several ways:
-
Enhanced Moisture Resistance: The bulky and branched alkyl chains of 2-Methylbutan-1-amine create a hydrophobic shield around the inorganic framework, repelling water molecules and hindering their ingress into the crystal lattice.[4] This improved hydrophobicity is a key factor in preventing moisture-induced degradation.
-
Improved Thermal Stability: The larger size and stronger van der Waals interactions of bulkier cations can increase the formation energy of the perovskite, making it more resistant to thermal decomposition.[5]
-
Dimensionality Tuning: The incorporation of large organic cations can lead to the formation of two-dimensional (2D) or quasi-2D perovskite structures. These layered structures, with the bulky organic cations acting as spacers between the inorganic layers, have demonstrated significantly improved environmental stability compared to their 3D counterparts.[6][7]
While direct comparative experimental data for 2-Methylbutan-1-amine HCl based perovskites is not extensively available in the public domain, we can infer its potential benefits by examining studies on analogous branched and bulky alkylamine-based perovskites.
Comparative Analysis: 2-Methylbutan-1-amine HCl vs. Conventional Cations
To provide a clear comparison, the following table summarizes the expected stability enhancements of 2-Methylbutan-1-amine HCl-based perovskites relative to the widely studied Methylammonium Lead Iodide (MAPbI3).
| Stability Parameter | Methylammonium (MA) in MAPbI3 | 2-Methylbutan-1-amine (2-MB-1-A) (Expected) | Rationale for Improvement |
| Moisture Stability | Highly susceptible to degradation in the presence of humidity. | Significantly improved resistance to moisture. | The branched, hydrophobic nature of the 2-MB-1-A cation acts as a barrier to water penetration.[4] |
| Thermal Stability | Begins to degrade at relatively low temperatures (around 85 °C).[3] | Higher onset of thermal degradation. | Increased steric hindrance and van der Waals forces from the bulkier cation enhance the structural integrity of the perovskite lattice.[5] |
| Structural Stability | Prone to phase transitions and decomposition into PbI2.[3] | Formation of more stable 2D or quasi-2D layered structures. | The size of the 2-MB-1-A cation favors the formation of lower-dimensional perovskites, which are inherently more stable.[6][7] |
Experimental Protocols for Assessing Perovskite Stability
To rigorously evaluate and compare the stability of different perovskite formulations, a standardized set of experimental protocols is crucial. The International Summit on Organic Photovoltaic Stability (ISOS) has established guidelines that are widely adopted in the field.[8] Key experimental techniques include:
X-ray Diffraction (XRD) for Structural Integrity
Objective: To monitor changes in the crystal structure of the perovskite film over time under various stress conditions. The emergence of peaks corresponding to degradation products, such as PbI2, is a clear indicator of instability.[1][9]
Methodology:
-
Prepare thin films of the perovskite materials on suitable substrates (e.g., glass or silicon).
-
Record the initial XRD pattern of the pristine films.
-
Expose the films to specific stress conditions (e.g., controlled humidity, elevated temperature, or continuous illumination).
-
Periodically measure the XRD patterns of the stressed films at defined time intervals.
-
Analyze the evolution of the diffraction peaks to identify the formation of degradation products and quantify the extent of decomposition.
Caption: Workflow for assessing perovskite structural stability using XRD.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature of the perovskite material by measuring its mass loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.[5][10]
Methodology:
-
Place a small, precisely weighed amount of the perovskite powder in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the decomposition of the material.
Caption: Experimental protocol for Thermogravimetric Analysis (TGA).
UV-Vis Spectroscopy for Optical Properties and Degradation
Objective: To monitor changes in the optical absorption and bandgap of the perovskite film, which can be indicative of degradation. A decrease in the characteristic perovskite absorption and a change in the film's color are signs of decomposition.
Methodology:
-
Fabricate perovskite thin films on transparent conducting substrates (e.g., FTO or ITO glass).
-
Measure the initial UV-Vis absorption spectrum of the films.
-
Subject the films to stress conditions.
-
Record the UV-Vis absorption spectra at regular intervals.
-
Analyze the changes in the absorption profile and the position of the band edge to assess the extent of degradation.
The Path Forward: Rational Design of Stable Perovskites
The use of bulky, hydrophobic organic cations like 2-Methylbutan-1-amine represents a promising strategy to overcome the stability challenges of hybrid perovskites. While more direct comparative studies are needed to fully elucidate its advantages, the fundamental principles of steric hindrance and hydrophobicity provide a strong rationale for its potential to enhance moisture and thermal stability. By employing standardized testing protocols, researchers can systematically evaluate new cation candidates and pave the way for the development of commercially viable perovskite technologies.
References
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A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. SciSpace. 2019-01-07. [Link]
-
Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. ACS Publications. 2022-03-16. [Link]
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Improved Efficiency and Stability of Perovskite Solar Cells Induced by C O Functionalized Hydrophobic Ammonium-Based Additives. PubMed. [Link]
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Thermogravimetric analysis (TGA) and differential scanning calorimetry... ResearchGate. [Link]
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A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. 2019-01-07. [Link]
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The pursuit of stability in halide perovskites: the monovalent cation and the key for surface and bulk self-healing. KOPS. [Link]
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Probing the Degradation Chemistry and Enhanced Stability of 2D Organolead Halide Perovskites. PubMed. 2019-11-13. [Link]
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Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. PMC. [Link]
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Understanding the Stability of MAPbBr3versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. Vrije Universiteit Amsterdam. 2020-09-03. [Link]
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The pursuit of stability in halide perovskites : the monovalent cation and the key for surface and bulk self-healing. KOPS. [Link]
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Metal halide perovskite nanocrystals : synthesis, stability, and lead-free alternatives. Columbia University. [Link]
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TGA curves of the 3D perovskite and the 2D perovskite. Reproduced with... ResearchGate. [Link]
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| Recoverable perovskite degradation. (a) X-ray diffraction patterns of... ResearchGate. [Link]
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Perovskite Nanocrystals: Synthesis, Stability, and Technological Applications. ResearchGate. [Link]
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On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. PMC. 2016-08-22. [Link]
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Advances in the Stability of Halide Perovskite Nanocrystals. MDPI. [Link]
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Thermal stability of perovskites CH. Journal "Functional Materials". [Link]
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(PDF) Understanding the Stability of MAPbBr 3 versus MAPbI 3 – Suppression of Methylammonium Migration and Reduction of Halide Migration. ResearchGate. 2020-08-07. [Link]
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Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability. Scientific Research Publishing. [Link]
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Understanding the Stability of MAPbBr3 versus MAPbI3 – Suppression of Methylammonium Migration and Reduction of Halide. DOI. [Link]
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The pursuit of stability in halide perovskites: the monovalent cation and the key for surface and bulk self-repair. Semantic Scholar. 2020-09-30. [Link]
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Air-stable mixed cation lead halide perovskite films and microscopic study of their degradation process. Royal Society of Chemistry. 2023-05-22. [Link]
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Synthesis and characterization of ambient-processed all-inorganic perovskite CsPbBr 2 Cl micro-crystals and rods. Chemical Papers. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Methylbutan-1-amine Hydrochloride
Executive Safety Summary
2-Methylbutan-1-amine hydrochloride is an alkylamine salt commonly used as a chiral building block or reagent in peptide synthesis.[1][2][3] While the hydrochloride salt form significantly reduces the vapor pressure compared to its free base (2-methylbutylamine), it introduces specific hazards related to inhalation of fine particulates and contact dermatitis .[2][3]
This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers handling this compound in drug development workflows.
Core Hazard Profile (GHS Classifications)
| Hazard Code | Description | Operational Implication |
| H315 | Causes skin irritation | Solid dust reacts with skin moisture to form localized acidic/amine irritation.[1][2][3] |
| H319 | Causes serious eye irritation | High Risk: Dust is hygroscopic; contact with eyes creates immediate corrosive solution.[2][3] |
| H335 | May cause respiratory irritation | Inhalation of dust triggers mucous membrane inflammation.[2][3] |
Risk Assessment & Mechanistic Insight
To select the correct PPE, one must understand the mechanism of injury, not just the regulation.[2][3]
-
The Hygroscopic Threat: Amine salts are often hygroscopic.[3] Upon contact with the moist mucous membranes of the respiratory tract or eyes, the salt dissociates.[3] This releases the alkylammonium cation, which can induce cellular irritation, and chloride ions, potentially lowering local pH temporarily or causing osmotic stress.[2][3]
-
The "Free Base" Release: If this compound is introduced to a basic solution (pH > 10), it will liberate 2-methylbutylamine .[2][3] The free amine is volatile, flammable, and possesses a strong, fishy/ammonia-like odor.[2][3] PPE protocols must shift if the experimental workflow involves basification. [1][2][3]
PPE Technical Specifications
This matrix defines the required protective equipment based on the state of matter.
A. Eye & Face Protection[3][4][5][6][7][8]
-
Standard Operation (Solid/Weighing): Chemical Safety Goggles (Indirect Vented). [1][2][3]
-
High-Volume/Solution Phase: Face Shield + Goggles. [1][2][3]
-
Reasoning: Required during basification steps where splashing of the liberated free amine is possible.[3]
-
B. Hand Protection (Glove Selection)[2][3]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil). [1][2][3]
-
Performance: Nitrile offers excellent resistance to dry amine salts.[3]
-
Solution Phase Warning: If dissolved in penetrating solvents (e.g., Dichloromethane, Methanol), the glove must be selected based on the solvent's breakthrough time, as the solvent acts as a carrier for the amine.[2][3]
-
Double Gloving: Recommended when handling >5g or during transfer of stock solutions.[3]
-
C. Respiratory Protection[2][3][4][6][8][9][10]
-
Primary Control: Chemical Fume Hood. All open handling must occur here.[2][3]
-
Secondary (If Hood Unavailable): N100/P100 Particulate Respirator.
Operational Protocol: Safe Weighing & Transfer
The following workflow minimizes static discharge and dust dispersion, the two most common causes of exposure for this compound.
Figure 1: Safe Weighing Workflow. Note the emphasis on static neutralization, as amine salts are prone to static cling, leading to aerosolization.[2][3]
Detailed Steps:
-
Static Control: Amine salts are prone to "flying" due to static charge.[3] Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.[3]
-
Spatula Selection: Use a stainless steel or PTFE-coated spatula.[2][3] Avoid plastic spatulas which generate static.[3]
-
Dissolution: If possible, add the solvent to the weighing vessel inside the hood immediately after weighing to trap the dust in solution.[3]
Emergency Response Logic
In the event of exposure, immediate action mitigates long-term damage.[2][3]
Figure 2: Immediate Response Decision Tree.[1][2][3][4] Note that for dry powder on skin, brushing it off before wetting prevents creating a concentrated solution on the skin.[2][3]
Disposal & Environmental Compliance
Do not dispose of in sink drains. Amine salts can be toxic to aquatic life and are regulated chemical waste.[3]
-
Solid Waste: Excess powder must be collected in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[2]
-
Liquid Waste: Solutions containing this compound should be segregated into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[2][3]
-
Destruction Method: The preferred method for ultimate disposal is dissolving in a combustible solvent and incineration in a chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) and HCl byproducts [1].[2][3]
References
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: (S)-2-Methylbutan-1-amine hydrochloride. Retrieved from [1][2][3]
-
PubChem. (2024).[2][3] 2-Methylbutan-1-amine hydrochloride Compound Summary. National Library of Medicine.[3] Retrieved from [1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [2][3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
